Product packaging for HYDRALAZINE HYDROCHLORIDE(Cat. No.:)

HYDRALAZINE HYDROCHLORIDE

Cat. No.: B7943497
M. Wt: 196.64 g/mol
InChI Key: SECXUXOCDLQOBI-MKFZHGHUSA-N
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Description

HYDRALAZINE HYDROCHLORIDE is a useful research compound. Its molecular formula is C8H9ClN4 and its molecular weight is 196.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN4 B7943497 HYDRALAZINE HYDROCHLORIDE

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-8aH-phthalazin-1-ylidenehydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7H,9H2;1H/b11-8-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXUXOCDLQOBI-MKFZHGHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=CN=NC2=NN)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2C(=CN=N/C2=N\N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

I. Historical and Scientific Context of Hydralazine Hydrochloride Research

Discovery and Initial Investigation Trajectories

The journey of hydralazine (B1673433) began in the mid-20th century when scientists at Ciba were in search of a novel treatment for malaria. wikipedia.orgebi.ac.ukdrugbank.com During this exploratory phase, the compound, initially identified as C-5968 and 1-hydrazinophthalazine, was synthesized. wikipedia.org A patent for hydralazine was filed in 1945 and officially granted in 1949. wikipedia.org However, it was the serendipitous discovery of its potent antihypertensive properties that altered its developmental course. drugbank.comdrugbank.comghsupplychain.orgnih.gov The first scientific publications detailing its ability to lower blood pressure emerged in 1950, and by 1953, hydralazine hydrochloride received approval from the U.S. Food and Drug Administration (FDA), marking its formal entry into the clinical setting as one of the pioneering oral medications for hypertension. wikipedia.orgdrugbank.comdrugbank.comacc.org

Early research focused on its vasodilatory effects, which were observed to be a result of direct relaxation of smooth muscle, primarily in resistance arterioles. wikipedia.orgahajournals.orgsysrevpharm.org This action decreases peripheral resistance, which in turn lowers blood pressure. wikipedia.org The initial investigations also noted that its use could lead to reflex sympathetic stimulation of the heart, a physiological response to the drop in blood pressure. wikipedia.org This understanding led to the common practice of prescribing it alongside other medications to counteract these effects. wikipedia.org

MilestoneYearSignificance
Synthesis Mid-1940sInitially synthesized during research for anti-malarial drugs by Ciba. wikipedia.orgebi.ac.ukdrugbank.com
Patent Filed 1945Ciba filed a patent for the compound. wikipedia.org
Patent Granted 1949The patent for hydralazine was officially issued. wikipedia.org
First Publication 1950The first scientific papers on its blood pressure-lowering effects were published. wikipedia.org
FDA Approval 1953Approved by the U.S. Food and Drug Administration for the treatment of hypertension. wikipedia.orgdrugbank.comdrugbank.comghsupplychain.org

Evolution of Academic Research Focus

The academic and clinical research focus on this compound has undergone a significant evolution since its initial application as an antihypertensive agent. While its role in managing high blood pressure, particularly in severe cases and during pregnancy, remains acknowledged, the scientific community has delved deeper into its mechanisms and potential applications in other disease contexts. wikipedia.orgghsupplychain.orgnih.gov

In the 1980s, research interest in hydralazine was renewed due to its demonstrated effectiveness in treating heart failure, especially when used in combination with isosorbide (B1672297) dinitrate. primescholars.compatsnap.com This combination therapy was found to be particularly beneficial in certain patient populations. wikipedia.orgebi.ac.uk

The turn of the 21st century saw a paradigm shift in hydralazine research, with a growing focus on its epigenetic effects. primescholars.com Studies began to emerge suggesting that hydralazine could act as a DNA methyltransferase inhibitor, capable of reversing epigenetic silencing of tumor suppressor genes. primescholars.comresearchgate.net This discovery opened up a new avenue of investigation into its potential as an anti-cancer agent. researchgate.net Research has explored its ability to sensitize cancer cells to existing chemotherapy drugs, with some studies showing promising results in preclinical models. acs.org

More recent research has expanded to investigate hydralazine's role as a carbonyl scavenger and its potential antioxidant and anti-inflammatory properties. nih.govnih.govmdpi.com These lines of inquiry are exploring its utility in degenerative conditions, cardiovascular disease beyond simple blood pressure control, and chronic kidney disease. primescholars.comnih.govnih.gov For instance, studies have suggested that hydralazine may offer cardio- and reno-protective effects through these mechanisms. nih.govmdpi.com Furthermore, its potential impact on Alzheimer's disease is also being explored in clinical trials. nih.govresearchgate.net

The mechanism of action of hydralazine, once thought to be solely related to its direct vasodilatory effects, is now understood to be more complex. wikipedia.orgahajournals.org Research has pointed to its ability to interfere with calcium transport in vascular smooth muscle cells and to inhibit hypoxia-inducible factor (HIF)-regulating enzymes, leading to the activation of pro-angiogenic pathways. drugbank.comahajournals.org

Research EraPrimary FocusKey Findings
1950s - 1970s Antihypertensive EffectsDirect-acting vasodilator, effective in lowering blood pressure. wikipedia.orgacc.orgnih.gov
1980s Heart FailureEffective in combination with isosorbide dinitrate for heart failure. primescholars.compatsnap.com
2000s - Present Epigenetics and OncologyIdentified as a DNA methyltransferase inhibitor with potential anti-cancer properties. primescholars.comresearchgate.net
Recent Years Repurposing and Novel MechanismsInvestigated for its role as a carbonyl scavenger, antioxidant, and for its potential in degenerative and kidney diseases. nih.govnih.govmdpi.com Explored for its impact on Alzheimer's disease. nih.govresearchgate.net

Ii. Molecular and Cellular Pharmacodynamics of Hydralazine Hydrochloride

Elucidation of Vasodilatory Mechanisms

The vasodilatory action of hydralazine (B1673433) hydrochloride is a multifactorial process involving several interconnected pathways within the vascular smooth muscle cells. The following subsections provide a detailed examination of these mechanisms based on current scientific understanding.

Hydralazine hydrochloride exerts its primary therapeutic effect by directly relaxing the smooth muscle cells within the walls of arterioles. droracle.aipatsnap.com This action is independent of the autonomic nervous system and is a result of the drug's direct influence on the cellular machinery of the muscle cells. droracle.ai The relaxation of these muscles leads to the widening of the blood vessels, a process known as vasodilation, which in turn reduces the resistance to blood flow. patsnap.comnih.gov While the complete picture of its mechanism is still under investigation, it is understood to involve interference with intracellular calcium signaling pathways. nih.govahajournals.org

A cornerstone of hydralazine's mechanism is its ability to modulate calcium ion (Ca²⁺) homeostasis within vascular smooth muscle cells. ahajournals.org The contraction of these cells is critically dependent on the concentration of intracellular Ca²⁺. Hydralazine is believed to interfere with the transport and release of calcium ions within these cells. ahajournals.orgdrugbank.com Specifically, it is thought to prevent the influx of calcium into the cells and inhibit the release of calcium from intracellular storage compartments, such as the sarcoplasmic reticulum. ahajournals.org By disrupting the normal calcium balance, hydralazine prevents the muscle cells from contracting, leading to relaxation. ahajournals.org

One study on isolated rat tail artery strips demonstrated that hydralazine caused a dose-dependent relaxation of contractions induced by various agents, suggesting a non-specific interference with calcium-dependent contraction mechanisms. The study found that hydralazine significantly inhibited the calcium chloride (CaCl₂) dose-response curve in the presence of contracting agents like noradrenaline, 5-hydroxytryptamine (5-HT), and potassium chloride (KCl). nih.gov Furthermore, the maximal contraction in response to barium chloride (BaCl₂), a substance that can substitute for calcium in inducing contraction, was depressed by 87% in the presence of hydralazine. nih.gov The phasic contractile response to noradrenaline, which is due to the mobilization of calcium from a membrane-bound pool, was also significantly depressed by 20%. nih.gov These findings suggest that hydralazine interferes with both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov

Table 1: Effect of Hydralazine on Contractile Responses in Isolated Rat Tail Artery

Contractile AgentHydralazine ConcentrationObservation
Noradrenaline (10⁻⁷ mol/L)Dose-dependentRelaxation of contraction
5-HT (10⁻⁷ mol/L)Dose-dependentRelaxation of contraction
KCl (100 mmol/L)Dose-dependentRelaxation of contraction
Barium Chloride5 x 10⁻⁴ mol/L87% depression of maximal contraction
Noradrenaline (phasic response)5 x 10⁻⁴ mol/L20% depression of contractile response

Data sourced from research on isolated rat tail artery strips. nih.gov

A key pathway that governs the release of calcium from the sarcoplasmic reticulum involves the second messenger inositol 1,4,5-trisphosphate (IP₃). nih.gov The binding of vasoconstrictive agonists to G protein-coupled receptors on the surface of vascular smooth muscle cells activates phospholipase C, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. nih.gov IP₃ then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and initiating muscle contraction. nih.gov

Research has indicated that a primary mechanism of hydralazine's action is the inhibition of IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum in arterial smooth muscle cells. droracle.ainih.govcvpharmacology.com By interfering with this signaling pathway, hydralazine effectively reduces the amount of calcium available for muscle contraction, thereby promoting vasodilation. droracle.ainih.gov Studies on permeabilized blood vessels, where the cell membrane is made permeable to allow direct access to the intracellular environment, have shown that hydralazine is effective at inhibiting contractions induced by IP₃. nih.gov

The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway is a major contributor to vasodilation. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation.

Some evidence suggests that hydralazine may influence this pathway. It is proposed that hydralazine may increase the bioavailability of NO produced by the vascular endothelium, leading to cGMP-mediated vasodilation. cvpharmacology.com Additionally, some studies indicate that hydralazine can activate guanylate cyclase, leading to increased levels of cGMP in vascular smooth muscle. nih.gov One study on the human fetal placental circulation found that the vasodilatory effects of hydralazine were antagonized by an inhibitor of soluble guanylate cyclase, suggesting that hydralazine's action involves the activation of this enzyme. nih.gov However, the same study did not find evidence that hydralazine acts by releasing NO from endothelial cells or by acting as an NO donor itself. nih.gov Another study in a model of NO-deficient hypertension found that while hydralazine treatment improved vasodilator responses, it did not affect the increased production of superoxide, an oxygen radical that can inactivate NO. nih.gov That study did find, however, that the attenuated expression of soluble guanylyl cyclase in the hypertensive models was nearly normalized by treatment with hydralazine. nih.gov

Prostaglandins, particularly prostacyclin (PGI₂), are potent vasodilators. There is evidence to suggest that the vasodilatory effects of hydralazine may be at least partially mediated by the prostaglandin system. cvpharmacology.comnih.govnih.gov One study investigating the effects of hydralazine on hypoxic pulmonary vasoconstriction in dogs found that the drug's pulmonary vasodilatory effect was blocked by pretreatment with indomethacin and meclofenamate, both of which are inhibitors of prostaglandin synthesis. nih.govnih.gov This suggests that hydralazine's vasodilatory action in this context is dependent on the production of prostaglandins. nih.govnih.gov

Table 2: Effect of Prostaglandin Synthesis Inhibitors on Hydralazine-Induced Pulmonary Vasodilation

Treatment GroupChange in Pulmonary Artery Pressure with HydralazineChange in Pulmonary Arteriolar Resistance with Hydralazine
Control (Hypoxia)Significant Decrease (23.0±2.4 to 14.3±1.5 mm Hg)Significant Decrease (5.87±1.10 to 2.87±0.52 U)
Indomethacin Pretreated (Hypoxia)No Significant Change (23.3±1.6 vs. 21.7±2.3 mm Hg)No Significant Change (8.03±1.09 vs. 7.14±1.42 U)
Meclofenamate Pretreated (Hypoxia)Blocked the effects of hydralazineBlocked the effects of hydralazine

Data from a study on dogs with hypoxic pulmonary vasoconstriction. nih.govnih.gov

The final step in the contraction of smooth muscle is the phosphorylation of the regulatory light chains of myosin, a reaction catalyzed by the Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). The phosphorylation of these light chains allows for the interaction between myosin and actin, leading to muscle contraction.

Research has shown that hydralazine can directly interfere with this process. A study using myofibrils from bovine carotid arteries found that hydralazine inhibited Ca²⁺-dependent ATPase activity and phosphorylation. nih.gov The half-maximal inhibition occurred at a hydralazine concentration of 2 x 10⁻⁵ M. nih.gov This inhibition was specifically attributed to a reduction in the phosphorylation of a protein that corresponds to the myosin P-light chains. nih.gov By inhibiting the phosphorylation of these light chains, hydralazine prevents the contractile apparatus from being activated, thus contributing to its hypotensive effect. nih.gov

Chelation of Trace Metals in Smooth Muscle Contraction

The precise molecular mechanism by which this compound induces smooth muscle relaxation is not fully elucidated, but evidence suggests it involves interference with calcium ion (Ca²⁺) metabolism within vascular smooth muscle cells. droracle.aidroracle.ai The drug is thought to disrupt the mobilization of calcium, which is essential for the contractile process. nih.gov One proposed, though not definitively established, aspect of its action is the chelation of trace metals. Hydralazine has the ability to form complexes with metallic ions. This chelating property may contribute to its vascular effects by interfering with metalloprotein-dependent processes that are critical for smooth muscle contraction. While the primary vasodilatory action is often attributed to its effects on calcium movement—potentially by inhibiting Ca²⁺ release from the sarcoplasmic reticulum or preventing its influx into cells—the role of metal chelation remains a component of its complex pharmacodynamic profile. drugbank.comahajournals.org For instance, hydralazine is known to complex with iron, which is a critical cofactor for various enzymes. ahajournals.org This interaction is more clearly defined in its effects on other enzyme systems, as detailed in subsequent sections.

Hypoxia-Inducible Factor (HIF) System Interactions

Recent research has uncovered a novel mechanism of action for hydralazine involving the hypoxia-inducible factor (HIF) signaling pathway. nih.govahajournals.org This pathway is a critical regulator of cellular adaptation to low oxygen levels.

Hydralazine has been shown to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes. nih.govahajournals.orgresearchgate.net PHDs are iron-dependent dioxygenases that play a crucial role in regulating the stability of HIF-α subunits. mdpi.com Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, marking it for degradation. youtube.com Hydralazine, a known chelator of iron, is thought to interfere with the PHD enzymes by complexing with the iron ion at the enzyme's active site. ahajournals.org This inhibition of PHD activity prevents the hydroxylation of HIF-α, thereby preventing its degradation. nih.govahajournals.org

By inhibiting PHD enzymes, hydralazine leads to the stabilization and accumulation of the HIF-1α protein within the cell, even under normal oxygen conditions. drugbank.comnih.govahajournals.org This stabilization allows HIF-1α to translocate to the nucleus and form a heterodimer with the constitutively expressed HIF-1β subunit. youtube.com This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. youtube.com Studies have demonstrated that hydralazine induces a rapid and transient expression of HIF-1α protein in various cell types, including endothelial and smooth muscle cells. ahajournals.orgnih.govahajournals.org

The stabilization of HIF-1α by hydralazine initiates a cascade of gene expression, upregulating several downstream target genes that are involved in vascular function and angiogenesis. nih.govahajournals.org Research has confirmed the induction of the following HIF target genes in response to hydralazine:

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels (angiogenesis). nih.govnih.gov

Endothelin-1 (ET-1): A peptide involved in vascular tone and cell proliferation. ahajournals.orgnih.gov

Adrenomedullin (ADM): A vasodilating peptide with protective effects on the vascular endothelium. ahajournals.orgnih.gov

Haem Oxygenase 1 (HO-1): An enzyme that produces the vasodilator carbon monoxide and has cytoprotective effects against oxidative stress. ahajournals.orgnih.gov

The induction of these genes contributes to a pro-angiogenic and vasodilatory phenotype. nih.govahajournals.org

HIF Target Gene Function in Vascular System Effect of Hydralazine-Induced HIF-1α
VEGF Promotes angiogenesis and endothelial cell proliferation. nih.govInduction of protein expression. nih.govahajournals.org
Endothelin-1 Potent vasoconstrictor, also involved in cell proliferation. mdpi.comInduction of mRNA expression. ahajournals.org
Adrenomedullin Vasodilator, protects endothelial function. ahajournals.orgInduction of mRNA expression. ahajournals.org
Haem Oxygenase 1 Produces vasodilating carbon monoxide, antioxidant properties. ahajournals.orgInduction of mRNA expression. ahajournals.org

Metabolic Transformations and Pharmacogenomic Implications

The metabolism of hydralazine is complex and significantly influenced by an individual's genetic makeup, which has important implications for its pharmacokinetics.

Hydralazine undergoes extensive first-pass metabolism in the liver. uthscsa.edunih.gov The primary metabolic pathways are acetylation and hydroxylation. drugbank.com

Acetylation: This pathway is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.gov The rate of acetylation is subject to genetic polymorphism, leading to distinct "slow acetylator" and "fast acetylator" phenotypes in the population. nih.govresearchgate.net In fast acetylators, a larger proportion of the drug is acetylated, which can lead to lower plasma concentrations of the parent compound. uthscsa.edunih.gov Conversely, slow acetylators have higher plasma levels of hydralazine. researchgate.net One acetylation pathway involves the direct formation of 3-methyl-1,2,4-triazolo-[3,4a] phthalazine (B143731) (MTP). nih.gov

Hydroxylation and Other Pathways: Hydroxylation is considered a major metabolic pathway, followed by conjugation with glucuronic acid. drugbank.com Another significant route involves the formation of hydrazones, such as hydralazine pyruvic acid hydrazone, which is a major circulating metabolite. uthscsa.edunih.gov Oxidation can also occur, leading to intermediates that are then acetylated. nih.gov

The interplay between these pathways determines the bioavailability and clearance of the drug. The acetylator status, determined by an individual's NAT2 genotype, is a key factor in the pharmacokinetics of orally administered hydralazine. clinpgx.org

Metabolic Pathway Key Enzyme/Process Major Metabolite(s) Pharmacogenomic Relevance
Acetylation N-acetyltransferase 2 (NAT2)3-methyl-1,2,4-triazolo-[3,4a] phthalazine (MTP)Genetic polymorphism in NAT2 leads to "slow" and "fast" acetylator phenotypes, significantly impacting plasma drug levels. nih.govresearchgate.net
Hydroxylation Cytochrome P450 enzymesHydroxylated derivativesA major pathway for hydralazine elimination. drugbank.com
Hydrazone Formation Reaction with endogenous keto-acidsHydralazine pyruvic acid hydrazoneA major circulating metabolite. clinpgx.org
Oxidation Oxidative enzymesOxidized intermediates (e.g., HPZ)Precedes acetylation in some pathways. nih.gov

Formation of Hydrazone Metabolites (e.g., Pyruvic Acid Hydrazone, Acetone Hydrazone)

This compound undergoes metabolic transformation in the body, leading to the formation of various metabolites, including hydrazones. clinpgx.orgwikipedia.org These are formed through the reaction of hydralazine with endogenous ketones or keto acids. clinpgx.orgnih.gov

Another identified metabolite is Acetone Hydrazone (also known as isopropylidenehydrazine), which results from the condensation of hydralazine with acetone. wikipedia.orgwikipedia.orgcymitquimica.com This reaction is typical of hydrazone formation. wikipedia.org Unlike the pyruvic acid hydrazone, acetone hydrazone is considered unstable. nih.gov Interestingly, studies in rabbits have suggested that acetone hydrazone can be converted back to hydralazine in vivo, which could contribute to its pharmacological effects. nih.gov

The formation of these hydrazones occurs in vitro according to second-order rate kinetics at a physiological pH of 7.4 and a temperature of 37°C. nih.gov

Key Hydrazone Metabolites of Hydralazine
Metabolite NameEndogenous ReactantRelative StabilityPharmacological Activity Contribution
Pyruvic Acid HydrazonePyruvic AcidRelatively StablePartial or negligible
Acetone HydrazoneAcetoneUnstableMay involve back-conversion to hydralazine

Contribution of Extrahepatic Metabolism

While hydralazine undergoes extensive metabolism in the liver, a significant portion of its clearance occurs outside the liver, indicating a notable contribution from extrahepatic metabolism. clinpgx.orgdrugbank.com The clearance of hydralazine is largely independent of the acetylator phenotype when administered intravenously, which supports the role of metabolic pathways other than hepatic acetylation. uthscsa.edu

A substantial part of hydralazine's systemic clearance can be attributed to the rapid formation of hydrazones with endogenous substances like pyruvic acid in the plasma or whole blood. uthscsa.edu The majority of hydralazine clearance is, in fact, extrahepatic. For rapid acetylators, approximately 55% of clearance is extrahepatic, and for slow acetylators, this figure rises to 70%. drugbank.com

Impact of Acetylator Status on Molecular Metabolism

The metabolism of hydralazine is significantly influenced by an individual's "acetylator status," which is determined by the activity of the N-acetyltransferase 2 (NAT2) enzyme. researchgate.netnih.gov This enzyme is highly polymorphic in the general population, leading to classifications of individuals as either "slow" or "fast" acetylators. researchgate.netnih.gov

This genetic variation has a profound impact on the metabolic fate of orally administered hydralazine:

Slow Acetylators : In individuals with slower NAT2 enzyme activity, the major plasma metabolite of hydralazine is hydralazine pyruvic acid hydrazone. clinpgx.org These individuals generally have higher plasma levels of the parent drug and may require lower doses. nih.govdroracle.ai

Fast Acetylators : In contrast, in fast acetylators, the predominant metabolite is 3-methyltriazolophthalazine, a product of the acetylation pathway. clinpgx.org

When hydralazine is given intravenously, the major plasma metabolites are hydralazine pyruvic acid hydrazone and 3-methyltriazolophthalazine, with no significant difference observed between slow and fast acetylator genotypes. clinpgx.org However, with oral administration, the first-pass metabolism is heavily dependent on the acetylator phenotype. uthscsa.edu Studies have shown that slow acetylators have a significantly higher area under the curve (AUC) and maximum concentration (Cmax) of plasma hydralazine compared to fast acetylators. nih.govkarger.com

Effect of Acetylator Status on Oral Hydralazine Metabolism
Acetylator StatusPredominant Plasma MetaboliteRelative Plasma Hydralazine Levels
SlowHydralazine Pyruvic Acid HydrazoneHigher
Fast3-methyltriazolophthalazineLower

Antioxidant and Oxidative Stress Modulation Mechanisms

Beyond its vasodilatory effects, this compound exhibits significant antioxidant properties and modulates cellular responses to oxidative stress through various mechanisms.

Nrf2 Pathway Activation

A key mechanism of hydralazine's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netresearchgate.netnih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant proteins and enzymes. nih.govresearchgate.net

Research has demonstrated that hydralazine promotes the translocation of Nrf2 from the cytoplasm into the nucleus. nih.govresearchgate.netmdsabstracts.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression. nih.govresearchgate.net This activation of the Nrf2-ARE pathway has been shown to be a key factor in the cytoprotective effects of hydralazine against oxidative stress. nih.govnih.gov Studies have confirmed that hydralazine is a potent Nrf2 activator, and this action confers strong neuroprotection in both in vitro and in vivo models. mdsabstracts.org By activating this pathway, hydralazine can help restore antioxidant defenses that may be diminished during aging or in pathological conditions. nih.gov

Mitochondrial Activity Rejuvenation and Cellular Respiratory Capacity Enhancement

Hydralazine has been shown to improve mitochondrial function and enhance cellular respiratory capacity, which are crucial for cellular health and resilience against stress. researchgate.netresearchgate.netmdpi.com It can protect mitochondrial metabolism and function under conditions of high glucose and other stressors. researchgate.net

Autophagy Pathway Modulation

This compound has been shown to activate autophagy, a cellular process responsible for the degradation and recycling of cellular components, which aids in the clearance of intracellular aggregates. This activation is not direct but is understood to be a consequence of its influence on other interconnected cellular pathways. Research indicates that hydralazine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative stress and is involved in maintaining cellular homeostasis. The activation of Nrf2 by hydralazine can, in turn, modulate autophagic processes.

Furthermore, hydralazine has been found to activate Sirtuin 1 (SIRT1) and Sirtuin 5 (SIRT5). SIRT1 is a key regulator of mitochondrial biogenesis and function. The activation of the SIRT1/SIRT5 axis by hydralazine contributes to improved mitochondrial health and metabolic homeostasis. As mitochondria are central to cellular metabolism and stress responses, the modulation of their function by hydralazine-activated SIRT1/SIRT5 can influence the autophagy pathway. The interplay between these pathways suggests that hydralazine's effect on autophagy is part of a broader cellular stress response and quality control mechanism.

Interaction with Myeloperoxidase Activity

This compound has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme prominently found in neutrophils. This interaction is of interest due to the association of anti-MPO autoantibodies in some cases of hydralazine-induced autoimmune conditions. In vitro studies have quantified the inhibitory potency of hydralazine against MPO activity using different assay systems.

One study compared the inhibitory effects of hydralazine and a related compound, dihydralazine. Using a 4-aminoantipyrin-based in vitro system, dihydralazine was found to be a more potent inhibitor of myeloperoxidase activity than hydralazine. nih.gov In a different assay system utilizing 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid), the inhibitory effects were observed at lower concentrations for both compounds, with less pronounced differences between them. nih.gov Complete inhibition of myeloperoxidase activity was achieved at concentrations above 7.5 microM for both hydralazine and dihydralazine in this latter system. nih.gov It has also been postulated that hydralazine can accumulate within neutrophils and bind to myeloperoxidase, which may lead to neutrophil apoptosis and the generation of cytotoxic products. nih.gov

In Vitro SystemCompoundInhibitory Constant (Ki)
4-aminoantipyrin systemHydralazine25 microM
Dihydralazine4 microM
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) systemHydralazine1.2 microM
Dihydralazine1.4 microM

Redox Properties and Electrochemical Behavior

This compound exhibits properties of a reducing agent. Its redox behavior has been characterized using electrochemical techniques such as cyclic voltammetry. These studies have provided insights into the electron transfer processes of the molecule. The electrochemical parameters, including the anodic peak potential (Epa) and the cathodic peak potential (Epc), have been determined at various scan rates.

Cyclic voltammetry studies of this compound have shown a quasi-reversible behavior. researchgate.netresearchgate.net The peak potentials have been observed to increase with an increasing scan rate. The data obtained from these electrochemical studies are crucial for understanding the oxidative and reductive stability of hydralazine and its potential interactions in biological systems where redox reactions are fundamental.

Scan Rate (V/s)Cathodic Peak Potential (Epc) (V)Anodic Peak Potential (Epa) (V)
0.01-0.62-0.54
0.02-0.63-0.53
0.03-0.64-0.52
0.06-0.65-0.51
0.08-0.66-0.50
0.10-0.67-0.49

Iii. Chemical Synthesis and Derivatization Strategies for Hydralazine Hydrochloride and Analogues

Established Synthetic Pathways of Hydralazine (B1673433) Hydrochloride

The traditional syntheses of hydralazine hydrochloride have relied on accessible starting materials and well-established chemical transformations. These methods typically involve the formation of a phthalazinone intermediate, which is subsequently converted to hydralazine.

The reaction between phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) is a foundational method for the synthesis of phthalazinone derivatives. longdom.org This pathway involves the initial formation of a phthalic acid derivative which then undergoes cyclization with hydrazine to form the phthalazinone ring structure. longdom.org While not a direct route to hydralazine, the resulting phthalazinone is a crucial intermediate in its synthesis. longdom.orgnih.gov Several methods have been reported for the preparation of phthalazinone derivatives starting from phthalic anhydride in the presence of acetic acid. longdom.org

Another established route to this compound utilizes intermediates derived from 2-carboxybenzaldehyde. For instance, o-cyanobenzaldehyde, a derivative of 2-carboxybenzaldehyde, can be used to synthesize this compound. researchgate.net This process involves the reaction of o-cyanobenzaldehyde with hydrazine in the presence of hydrochloric acid and methanol, with a reported yield of 75%. researchgate.net The reaction proceeds through a cyclization and condensation mechanism to form the final product. google.com

A widely employed and crucial step in the synthesis of hydralazine is the conversion of 1-chlorophthalazine (B19308) to hydralazine. google.comquickcompany.ingoogle.com This method typically begins with the conversion of phthalazinone to 1-chlorophthalazine using a chlorinating agent such as phosphorus oxychloride. google.comquickcompany.ingoogle.com The resulting 1-chlorophthalazine is then reacted with hydrazine hydrate. quickcompany.ingoogle.com This nucleophilic substitution reaction, where the hydrazine group displaces the chlorine atom, yields hydralazine. quickcompany.ingoogle.com The reaction can be carried out in the presence of an alcoholic solvent like ethanol (B145695) or methanol. quickcompany.ingoogle.com The hydralazine base is then typically converted to its hydrochloride salt. google.comquickcompany.in

ReactantReagentProductReference
PhthalazinonePhosphorus oxychloride1-Chlorophthalazine google.comquickcompany.in
1-ChlorophthalazineHydrazine hydrateHydralazine quickcompany.ingoogle.com

Novel Synthetic Methodologies for Hydralazine and Pyridazine (B1198779) Derivatives

Research into the synthesis of hydralazine and its analogues has led to the development of novel methodologies, including new ways to construct the pyridazine ring, a core component of hydralazine.

A general and effective method for the synthesis of hydrazinylpyridazine derivatives involves the reaction of a pyridazine compound containing a suitable leaving group with hydrazine. nih.govresearchgate.net For example, a 3-chloropyridazine (B74176) derivative can be reacted with hydrazine hydrate to afford the corresponding hydrazinylpyridazine. nih.gov This reaction is a nucleophilic substitution where the hydrazine molecule displaces the chloro group on the pyridazine ring. nih.gov This strategy is not limited to chloro-derivatives and can be applied to other pyridazines with replaceable groups, providing a versatile route to a variety of pyridazine derivatives. nih.govresearchgate.net

Synthesis of Hydralazine Schiff Base Derivatives

The chemical reactivity of the primary amino group in hydralazine allows for its derivatization into Schiff bases. This is typically achieved through a condensation reaction with various aldehydes and ketones. scirp.orgrdd.edu.iqbasjsci.edu.iq The synthesis involves reacting this compound with an appropriate carbonyl compound in a suitable solvent, often with a buffering agent like sodium acetate. scirp.orgrdd.edu.iq The resulting Schiff bases are characterized by the formation of an azomethine or imine group (-C=N-). rdd.edu.iq

For example, novel Schiff bases have been synthesized by the condensation of this compound with terephthalaldehyde. rdd.edu.iqbasjsci.edu.iq In this reaction, p-toluenesulfonic acid can be used as a catalyst. rdd.edu.iqbasjsci.edu.iq Similarly, other Schiff bases have been prepared from the reaction of this compound with 4-Acetylmorpholine and 2-hydroxybenzaldehyde. scirp.org These reactions highlight the versatility of hydralazine as a building block for creating a diverse library of Schiff base derivatives. scirp.orgrdd.edu.iqbasjsci.edu.iq

This compound ReactantCarbonyl CompoundResulting Schiff Base DerivativeReference
This compoundTerephthalaldehydePHMP and BPHMP rdd.edu.iqbasjsci.edu.iq
This compound4-Acetylmorpholine3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO) scirp.org
This compound2-hydroxybenzaldehyde2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) scirp.org

Condensation Reactions with Carbonyl Compounds

A fundamental and widely utilized reaction of hydralazine is its condensation with aldehydes and ketones. This nucleophilic addition reaction targets the carbonyl carbon, resulting in the formation of a hydrazone derivative. Hydralazine hydrazones are synthesized through a straightforward condensation of a carbonyl compound with the hydrazine group of hydralazine researchgate.net. The reaction involves the formation of a C=N double bond, replacing the carbonyl oxygen, and is often catalyzed by a small amount of acid researchgate.net. This method is valued for its simplicity and typically high yields researchgate.net.

The general reaction proceeds as follows: Hydralazine + Aldehyde/Ketone → Hydralazine Hydrazone + Water

This reaction is a cornerstone in the derivatization of hydralazine, creating a diverse library of compounds for further study nih.gov.

Table 1: Examples of Hydralazine Condensation Reactions

Carbonyl CompoundResulting Hydrazone DerivativeSignificance/Application
Pyruvic AcidHydralazine pyruvic acid hydrazoneA major plasma metabolite of hydralazine in humans with potential cardiovascular activity nih.gov.
5-methylfuran-2-carbaldehyde1-(2-[(5-methylfuran-2-yl)methylene)]hydrazono)phthalazineUsed as a ligand for the synthesis of Nickel(II) complexes with potential antifungal activity researchgate.net.
Various AldehydesHydrazone derivatives of dipeptidesSynthesized from a hydralazine-containing hydrazide to produce compounds with potential cytotoxic activity nih.gov.

Preparation of Steroidal Hydrazones

The condensation reaction can be extended to complex carbonyl-containing molecules, such as steroids. Steroidal hydrazones are synthesized by reacting a steroidal ketone with a hydrazine derivative, such as hydralazine or other hydrazides, typically by refluxing the reactants in an ethanol solution nih.gov. This strategy combines the structural features of the steroid nucleus with the chemical properties of the hydrazone moiety.

Research has focused on synthesizing 5α-steroidal derivatives from the androstane (B1237026) and pregnane (B1235032) series. For example, compounds have been prepared from steroidal ketones like epiandrosterone (B191177), androsterone (B159326), and allopregnanolone (B1667786) nih.gov.

Table 2: Synthesis of Steroidal Hydrazones from Ketosteroids

Starting Steroidal KetoneHydrazine ReagentResulting Steroidal Hydrazone
Epiandrosterone Acetatem-Bromobenzohydrazidem-Bromobenzoylhydrazone of epiandrosterone nih.gov
Androsteronem-Nitrobenzohydrazidem-Nitro hydrazone of androsterone nih.gov
AllopregnanoloneThiosemicarbazideThiosemicarbazone of allopregnanolone nih.gov

Synthesis of Metal Complexes of Hydrazone Ligands (e.g., Nickel(II) Complexes)

Hydrazones derived from hydralazine are effective chelating ligands due to the presence of multiple nitrogen atoms that can coordinate with metal ions researchgate.netmdpi.com. These ligands can form stable complexes with various transition metals, including Nickel(II). The synthesis of these metal complexes typically involves reacting the hydrazone ligand with a metal salt, such as nickel(II) chloride or nickel(II) nitrate, in a suitable solvent like ethanol mdpi.comchemijournal.com.

In these complexes, the hydrazone ligand coordinates to the metal center through specific nitrogen atoms, such as the azomethine nitrogen and a phthalazine (B143731) ring nitrogen researchgate.net. The resulting Nickel(II) complexes can exhibit different coordination geometries, including square planar and octahedral, depending on the ligand and reaction conditions mdpi.comchemijournal.com.

Table 3: Example Synthesis of a Nickel(II)-Hydrazone Complex

ComponentDescriptionReference
Ligand1-(2-[(5-methylfuran-2-yl)methylene)]hydrazono)phthalazine (HL) researchgate.net
Metal SaltNickel(II) Chloride Heptahydrate chemijournal.com
Synthesis MethodAn ethanolic solution of the metal salt is added dropwise to a hot ethanolic solution of the ligand and refluxed for several hours. chemijournal.com
Resulting ComplexThe hydrazone ligand chelates to the Nickel(II) ion through nitrogen atoms in a bidentate manner. researchgate.net
StoichiometryAnalytical data often confirms a 1:2 metal-to-ligand (M:L) stoichiometry. chemijournal.com
GeometryThe resulting Ni(II) complexes often exhibit an octahedral geometry. chemijournal.com

Synthesis of Hydralazine Analogues with Modified Core Structures (e.g., Pyridazinone Moieties)

To explore new structure-activity relationships and develop novel therapeutic agents, researchers have synthesized hydralazine analogues by modifying its core phthalazine (benzopyridazine) structure. A significant area of this research involves replacing the phthalazine ring with a pyridazinone moiety nih.gov. Pyridazinone-based compounds have garnered interest for their diverse biological activities, including potential applications in managing high blood pressure nih.gov.

One synthetic route to these analogues involves a multi-step process starting with different para-substituted acetophenones and glyoxylic acid nih.gov. The subsequent cyclization with hydrazine hydrate yields the desired 6-(4-substitutedphenyl)-3-pyridazinone derivatives nih.gov. Various methods exist for synthesizing the pyridazinone ring, often based on the condensation of a hydrazine with a 1,4-disubstituted carbon chain, such as a γ-keto acid iglobaljournal.com. Studies have shown that modifying the core structure in this way can lead to compounds with significantly different biological activities compared to the parent hydralazine molecule nih.gov.

Chemical Reactions and Degradation Pathways

Hydralazine is a chemically reactive molecule that can undergo various transformations, including oxidation and reduction reactions. These pathways are important for understanding its metabolism and chemical stability.

Hydralazine is susceptible to oxidation, a process that can lead to several degradation products. The oxidation of hydralazine can yield stable derivatives such as phthalazine and phthalazinone nih.gov. This reaction can be initiated by various oxidizing agents, including hypochlorous acid (HOCl), which is generated by neutrophils in the body nih.gov. The oxidation process is believed to proceed through a highly reactive diazonium salt intermediate, which can then react with water to form phthalazinone nih.gov. The direct oxidation of the resulting phthalazine to phthalazinone also occurs, though it is a slower process nih.gov. The enzymatic oxidation of phthalazine to phthalazin-1(2H)-one is notably catalyzed by human aldehyde oxidase (hAOX1) researchgate.net.

The hydrazone derivatives formed from the condensation of hydralazine with aldehydes or ketones can undergo further reactions. One of the most significant is the Wolff-Kishner reduction. This reaction specifically reduces the carbonyl group (that was converted to a hydrazone) to a methylene (B1212753) group (an alkane) libretexts.org. The process involves treating the hydrazone with a strong base, like potassium hydroxide (B78521) (KOH), at high temperatures libretexts.org. During this reaction, the hydrazone is converted to the corresponding alkane, and the hydrazine portion is eliminated as stable nitrogen gas (N₂) libretexts.org. While this is a reduction of the hydrazone derivative rather than the hydralazine core itself, it represents a key chemical transformation of hydralazine derivatives. This compound itself is also known to be a reducing agent, and its redox properties can be studied spectrophotometrically researchgate.net.

Iv. Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Vasodilatory Efficacy

The vasodilatory action of hydralazine (B1673433) is a direct result of its chemical structure, primarily the combination of a phthalazine (B143731) ring system and a hydrazine (B178648) substituent. The phthalazine ring itself is a critical component, serving as a scaffold for the molecule. It is a positional isomer and isostere of the quinazoline (B50416) ring, a structure found in other potent vasodilators like prazosin, suggesting the importance of this bicyclic heteroaromatic system in interacting with vascular targets. daneshyari.comresearchgate.net

The molecule's primary mode of action is the direct relaxation of arteriolar smooth muscle. ahajournals.orgcvpharmacology.com The key structural components responsible for this are:

The 1-Hydrazino Group (-NHNH₂): This functional group is considered the pharmacophore, essential for the primary vasodilatory activity. Its nucleophilic nitrogen atoms are believed to be involved in the chemical interactions that lead to muscle relaxation.

The Phthalazine Nucleus: This bicyclic system is not merely a carrier for the hydrazine group. Its specific arrangement of nitrogen atoms influences the electronic properties and spatial conformation of the entire molecule, which is crucial for its biological effect. nih.govresearchgate.net

Research indicates that hydralazine's vasodilatory effect is independent of the vascular endothelium. nih.gov The mechanism is thought to involve multiple pathways at the cellular level, including the inhibition of intracellular calcium release from the sarcoplasmic reticulum and the opening of potassium channels, leading to hyperpolarization of the smooth muscle cells. cvpharmacology.com The precise interaction between hydralazine's structural features and these cellular targets remains a subject of ongoing investigation, but the necessity of both the phthalazine ring and the attached hydrazine group is well-established for its characteristic antihypertensive effect.

Impact of Functional Group Modifications on Biological Activities of Derivatives

Modifying the functional groups of the hydralazine molecule can dramatically alter its biological activity, leading to derivatives with different, sometimes non-vasodilatory, properties. This highlights the molecule's potential as a template for developing new therapeutic agents.

One significant area of research has been the modification of the phthalazine ring through the substitution of various functional groups. A Density Functional Theory (DFT) analysis was conducted to screen the effects of thirteen different substituents at various positions on the ring. This study found that while substitutions at positions 4, 5, 6, and 7 had minor effects on the bond dissociation enthalpy of the N-H bond, the ionization potential was significantly altered depending on the nature of the substituent. The study identified a derivative, 10-Ph-HZ, as having superior antioxidant properties compared to the parent hydralazine molecule, demonstrating that functional group modification can enhance other biological activities like antiradical effects.

Another common modification is the condensation of the terminal amino group of the hydrazine moiety with aldehydes or ketones to form hydrazone derivatives. This transformation often reduces or eliminates the original vasodilatory activity while introducing a wide spectrum of new biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The stability and biological efficacy of these hydrazone derivatives depend on the nature and position of the substituents introduced.

Table 1: Impact of Functional Group Modifications on the Biological Activity of Hydralazine Derivatives
Modification TypeDerivative ExampleKey Structural ChangeResulting Biological Activity
Ring Substitution10-Ph-HZPhenyl group added to the phthalazine ring.Enhanced antioxidant/antiradical activity.
Hydrazine CondensationVarious HydrazonesFormation of a C=N-NH- structure by reacting with ketones/aldehydes.Introduction of antimicrobial, anticancer, and anti-inflammatory properties.
Hydrazine DuplicationDihydralazinePresence of a second hydrazine group on the phthalazine ring.Similar vasodilatory effects to hydralazine, with altered pharmacokinetics. springermedizin.de

Analysis of Potential Coordination Sites in Hydrazone Ligands

When hydralazine's terminal hydrazine group is condensed with carbonyl compounds, the resulting hydrazone derivatives possess significant potential as chelating ligands for metal ions. The nitrogen atoms of the azomethine group (-N=CH-) created in the hydrazone, along with other nearby heteroatoms, can act as coordination sites, binding to metal centers to form stable complexes.

The analysis of these potential coordination sites is typically performed using spectroscopic methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of key bonds upon complexation provide evidence of coordination. For instance, a downward shift in the frequency of the C=N (azomethine) band indicates that the azomethine nitrogen is involved in binding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the signals of protons near potential binding sites in the ¹H NMR spectrum can confirm the involvement of specific atoms in coordination.

Studies on hydrazone ligands derived from hydralazine have shown that they can act as bidentate or tridentate ligands. For example, a ligand prepared by the condensation of hydralazine with 2-butanon-3-oxime was found to coordinate with metal ions like Cu(II), Ni(II), and Co(II). The potential coordination sites were identified as the nitrogen atoms of the hydrazone moiety. The ability of these derivatives to form stable metal complexes opens avenues for their application in areas such as catalysis and the development of new metallodrugs.

Table 2: Coordination Properties of Hydralazine-Derived Hydrazone Ligands
FeatureDescription
Ligand Formation Condensation of hydralazine's hydrazine group with a ketone or aldehyde.
Key Coordination Atom Azomethine Nitrogen (-C=N -).
Other Potential Sites Heterocyclic nitrogen atoms, oxygen from carbonyl or hydroxyl groups of the condensed molecule.
Denticity Can act as bidentate or tridentate ligands.
Analytical Methods IR Spectroscopy, NMR Spectroscopy.

Comparative SAR Studies with Structural and Functional Hydrazide Analogues

Comparing the structure-activity relationships of hydralazine with its analogues provides valuable insights into the features required for its specific pharmacological profile.

A key comparison is with other simple hydrazine derivatives such as hydrazine, phenylhydrazine, and isoniazid (B1672263). A study evaluating the vascular effects of these compounds found that while all of them induced relaxation in isolated rat aortic rings, the mechanism for hydralazine was distinct. nih.gov The vasodilatory effects of hydrazine, phenylhydrazine, and isoniazid were antagonized by methylene (B1212753) blue, indicating a dependence on guanylate cyclase activation. In contrast, hydralazine's effect was independent of this pathway. nih.gov Furthermore, among these analogues, only hydralazine produced a marked hypotensive effect in vivo. nih.gov This demonstrates that the phthalazine ring is not just a passive scaffold but is indispensable for the potent and unique vasodilatory action of hydralazine, distinguishing it from other hydrazides.

Another important analogue is dihydralazine, which contains two hydrazine groups. It exhibits a very similar vasodilatory effect to hydralazine, reinforcing the central role of the hydrazinophthalazine pharmacophore in producing this activity. springermedizin.de

Comparing hydralazine to isoniazid, an antitubercular drug, is also instructive. For isoniazid, SAR studies have shown that both the hydrazide moiety and the pyridine (B92270) ring are essential for its activity against Mycobacterium tuberculosis. nih.govnih.gov Any significant modification to either part, such as replacing the pyridine ring with other heterocycles or altering the hydrazide group, leads to a dramatic loss of antitubercular potency. nih.govnih.gov This highlights a parallel principle in SAR: just as the pyridinylhydrazide structure is optimized for antitubercular action, the phthalazinylhydrazide structure of hydralazine is specifically optimized for vasodilation. The attached aromatic ring system dictates the ultimate therapeutic application of the hydrazide functional group.

V. Preclinical Research Models and in Vitro Investigations

In Vitro Vasorelaxation Assays on Isolated Arterial Preparations

Hydralazine (B1673433) has been demonstrated to be a direct-acting vasodilator that relaxes a variety of arterial preparations in vitro. nih.gov Studies on isolated rabbit aorta and pulmonary artery preparations have shown that hydralazine relaxes these vessels with similar potency. nih.gov The concentration producing 50% of the maximum effect (EC50) was found to be 16±2 μM in the pulmonary artery and 20±1 μM in the aorta. nih.gov The primary mechanism of this vasodilation is believed to be its action on vascular smooth muscle cells. nih.gov

Research suggests that hydralazine's main action is to inhibit the inositol 1,4,5-trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum in these cells. nih.gov This interference with calcium mobilization prevents the contraction of the smooth muscle. ahajournals.orgcvpharmacology.com Further studies have indicated that hydralazine is markedly more effective in relaxing arterial preparations than venous ones, with experiments on human digital arteries and metacarpal veins showing a pronounced effect on arteries while having no effect on veins. nih.gov The proposed mechanism for this selectivity involves the inhibition of the release of tightly bound calcium ions, which is a more critical process for contraction in arteries than in veins. nih.gov

Table 1: Summary of In Vitro Vasorelaxation Studies with Hydralazine
Arterial PreparationKey FindingProposed MechanismReference
Rabbit Aorta & Pulmonary ArteryRelaxed both vessel types with similar potency (EC50 ~16-20 μM).Inhibition of IP3-induced Ca2+ release from the sarcoplasmic reticulum. nih.gov
Human Digital ArterySignificantly more sensitive to hydralazine-induced relaxation compared to human metacarpal veins.Inhibition of the release of tightly bound calcium ions. nih.gov
Porcine Coronary ArteryDemonstrated relaxation in vitro.Direct action on vascular smooth muscle. nih.gov
Rat Caudal ArteryRelaxation observed in vitro.Direct action on vascular smooth muscle. nih.gov

Cellular Studies on Vascular Smooth Muscle Cells and Endothelial Cells

Cellular-level investigations have provided deeper insights into hydralazine's effects on the primary components of the vasculature.

In vascular smooth muscle cells (VSMCs), the predominant mechanism of action appears to be the inhibition of intracellular calcium release. nih.gov Specifically, hydralazine inhibits the IP3-induced release of calcium from the sarcoplasmic reticulum, which is a critical step for muscle contraction. nih.govcvpharmacology.com Some evidence also suggests that hydralazine may inhibit Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains, which are necessary for contraction. nih.gov

In endothelial cells, hydralazine has been shown to induce the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream targets, such as vascular endothelial growth factor (VEGF). ahajournals.org This effect is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which normally target HIF-1α for degradation. ahajournals.orgresearchgate.net The stabilization of HIF-1α leads to a pro-angiogenic phenotype, stimulating endothelial cell-specific proliferation. ahajournals.orgnih.gov However, while hydralazine stimulates VEGF production in smooth muscle cells, this effect is not observed in endothelial cells. ahajournals.org

Table 2: Effects of Hydralazine on Vascular Cells
Cell TypeObserved EffectUnderlying MechanismReference
Vascular Smooth Muscle Cells (VSMCs)Inhibition of contraction; Inhibition of inflammatory gene expression and apoptosis.Inhibition of IP3-induced Ca2+ release from sarcoplasmic reticulum; Inhibition of Ca2+-dependent ATPase. nih.govnih.govcvpharmacology.commdpi.com
Human Umbilical Vein Endothelial Cells (HUVECs)Induction of HIF-1α and downstream targets (e.g., VEGF); Endothelial cell-specific proliferation; Inhibition of proliferation, migration, and tube formation.Inhibition of prolyl hydroxylase domain (PHD) enzymes. ahajournals.orgnih.gov

Investigations into Cancer Cell Line Growth Inhibition and Gene Expression Modulation

Hydralazine has been investigated as a repurposed drug for cancer treatment due to its epigenetic modifying properties. mdpi.com It functions as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, which can lead to the re-expression of tumor suppressor genes silenced by promoter hypermethylation. mdpi.comnih.gov

In vitro studies have demonstrated that hydralazine can inhibit the growth of various cancer cell lines, including prostate (LNCaP, 22Rv1, DU145) and cervical (HeLa, CaSki, SiHa) cancer cells. mdpi.comnih.gov For instance, treatment of HeLa and CaSki cervical cancer cells with hydralazine resulted in growth inhibition, cell cycle arrest in the S phase, and a significant increase in apoptosis. nih.gov This was associated with the demethylation and re-expression of the tumor suppressor gene adenomatous polyposis coli (APC). nih.gov In prostate cancer cell lines, hydralazine exposure led to dose- and time-dependent growth inhibition, increased apoptosis, decreased invasiveness, and induced DNA damage. nih.gov These effects were linked to decreased expression of DNMT1, DNMT3a, and DNMT3b, and the subsequent re-expression of silenced genes like GSTP1. nih.gov

Table 3: Effects of Hydralazine on Cancer Cell Lines
Cancer Cell LineEffectAssociated Gene Expression ChangeReference
HeLa, CaSki (Cervical Cancer)Growth inhibition, S-phase cell cycle arrest, increased apoptosis.Demethylation and re-expression of APC mRNA. nih.gov
DU145, LNCaP, PC-3 (Prostate Cancer)Dose-dependent growth inhibition, increased apoptosis, decreased invasiveness.Decreased expression of DNMT1, DNMT3a, DNMT3b; Re-expression of GSTP1. mdpi.comnih.gov
Jurkat (Leukemic T cells)Induction of apoptosis.Decreased DNMT expression and activity. oncotarget.com
MDA-231 (Breast Cancer), T24 (Bladder Cancer)Demethylation and re-expression of tumor suppressor genes.Re-expression of ER, RARβ, and p16 genes. medicinacomplementar.com.br

DNA Repair and Mutagenicity Studies in Bacterial and Mammalian Cell Systems (in vitro)

The genotoxicity of hydralazine has been evaluated in various in vitro systems. Studies have shown that hydralazine can induce DNA damage and repair processes in mammalian cells. nih.gov For example, it elicited DNA repair in primary cultures of rat hepatocytes and was similarly potent in inducing DNA repair in human hepatocytes. nih.gov In V79 mammalian cells, which lack significant metabolic activation capacity, hydralazine was shown to cause DNA damage and a modest but significant increase in mutations. nih.gov Furthermore, in leukemic T cells, hydralazine treatment triggered DNA damage, as indicated by the phosphorylation of histone H2AX and the formation of comet tails in the comet assay. nih.gov

In bacterial systems, hydralazine has demonstrated mutagenic properties. nih.gov In the Ames test, which uses Salmonella typhimurium strains to detect chemical mutagens, hydralazine was mutagenic in strains TA100 and TA1537, both with and without a metabolic activation system (S-9 fraction). nih.govnih.gov It was also found to be genotoxic to E. coli in the SOS Chromotest. nih.gov These findings indicate that hydralazine can interact with DNA, leading to mutations and damage in both bacterial and mammalian cells in vitro. nih.gov

Table 4: Summary of In Vitro Genotoxicity and Mutagenicity Studies
Test SystemEndpoint MeasuredResultReference
Rat and Human Hepatocyte Primary CulturesDNA Repair SynthesisPositive (DNA repair elicited). nih.govnih.gov
Ames Test (S. typhimurium)Gene MutationMutagenic in strains TA100 and TA1537. nih.gov
SOS Chromotest (E. coli)GenotoxicityGenotoxic to E. coli PQ37. nih.gov
V79 Mammalian CellsGene MutationModest increase in mutation frequency. nih.gov
Leukemic T CellsDNA DamagePositive (γ-H2AX phosphorylation, comet tails). nih.gov

Preclinical Animal Models of Disease

In a preclinical mouse model, hydralazine has shown significant protective effects against the formation of abdominal aortic aneurysms (AAA). mdpi.com The study utilized apolipoprotein E-deficient (ApoE−/−) mice, which were infused with angiotensin II to induce AAA formation. mdpi.comnih.gov Treatment with hydralazine significantly decreased the incidence of AAA from 80% in the control group to 20% in the treated group. mdpi.comresearchgate.net

Furthermore, hydralazine treatment reduced the suprarenal aortic diameter by 32% and completely prevented death from aortic rupture, increasing the survival rate from 60% to 100%. mdpi.comnih.gov These protective effects are believed to be associated with hydralazine's anti-inflammatory and anti-apoptotic properties, as demonstrated in cultured vascular smooth muscle cells where it inhibited inflammatory gene expression and apoptosis. mdpi.comnih.gov The in vivo data showed that hydralazine treatment decreased apoptosis in the mouse suprarenal aortas. mdpi.com These findings suggest that hydralazine inhibits AAA formation and rupture in this animal model, independent of its blood pressure-lowering effects. mdpi.comnih.gov

Table 5: Effects of Hydralazine in Angiotensin II-Induced AAA Mouse Model
ParameterControl GroupHydralazine-Treated GroupReference
AAA Incidence80%20% mdpi.comnih.gov
Suprarenal Aortic Diameter2.26 mm1.53 mm (32% reduction) mdpi.comnih.gov
Survival Rate60%100% mdpi.comnih.gov

Hydralazine's vasodilatory action has been exploited in cancer research to modulate tumor blood flow and induce hypoxia, potentially enhancing the efficacy of certain chemotherapies. nih.gov In murine tumor models, including transplanted and spontaneous tumors, hydralazine administration has been shown to decrease tumor oxygenation. nih.gov For example, in transplanted C3H mouse mammary carcinomas, hydralazine increased the percentage of pO2 values ≤ 5 mmHg from 45% to 87%. nih.gov A similar significant increase in hypoxia was observed in spontaneous tumors. nih.gov

This reduction in tumor oxygenation is a result of a "vascular steal" phenomenon, where hydralazine dilates normal blood vessels, shunting blood away from the often poorly formed and atonal tumor vasculature. researchgate.netoncotherapy.us This leads to a dose-dependent reduction in functional tumor vasculature, with evidence of complete flow stasis and vascular collapse in some tumor vessels. nih.gov Studies using laser Doppler flowmetry and fluorescent staining in SCCVII squamous cell carcinoma xenografts confirmed that hydralazine causes a significant reduction in tumor red blood cell flow and eliminates perfusion in a substantial fraction of tumor vessels. nih.gov By increasing tumor hypoxia, hydralazine can potentiate the cytotoxicity of bioreductive drugs that are more active in low-oxygen environments. nih.gov

Table 6: Effects of Hydralazine on Tumor Microenvironment in Xenograft Models
Tumor ModelEffectMechanism/ObservationReference
C3H Mouse Mammary Carcinoma (Transplanted & Spontaneous)Increased tumor hypoxia.Decreased median tumor pO2. nih.gov
SCCVII Squamous Cell CarcinomaReduced functional tumor vasculature and blood flow.Cessation of perfusion in individual vessels and patches of vasculature. nih.gov
MAC Tumours (Murine Adenocarcinomata)Shutdown of tumor vasculature; Decreased tumor perfusion.Effect was dose and tumor differentiation-state dependent. nih.gov
MIA PaCa-2 (Pancreatic Cancer)Reduction in tumor blood flow.Quantified by Doppler ultrasound, consistent with vascular steal phenomenon. researchgate.net

Assessment in Neurodegenerative Disease Models (e.g., Aβ Misfolding, Oxidative Damage)

Hydralazine hydrochloride has been investigated in various preclinical models for its potential neuroprotective effects, particularly concerning pathologies associated with Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov Research has focused on its ability to modulate amyloid-beta (Aβ) misfolding and combat oxidative damage, two key contributors to neurodegeneration. nih.govnih.govmdpi.com

In Vitro Studies on Aβ Misfolding and Aggregation:

Studies utilizing techniques such as thioflavin-T (ThT) fluorescence assays, circular dichroism (CD), and atomic force microscopy have shown that hydralazine can inhibit the aggregation of Aβ peptide and the formation of fibrils. rsc.org It appears to prevent the formation of β-sheet structures, which is a critical step in amyloid aggregation. rsc.org Molecular dynamics simulations further suggest that hydralazine can bind to Aβ monomers and protofibrils, potentially destabilizing their interactions. rsc.org

However, other in vitro investigations using transmission electron microscopy and Western blotting have yielded more nuanced results. nih.govnih.gov While hydralazine did not entirely prevent Aβ aggregation in a protease protection assay, it was observed to alter the formation of Aβ fibrils, leading to an increase in oligomeric species. nih.govresearchgate.net This suggests that while it may not block aggregation outright, it modifies the aggregation pathway. nih.gov A significant finding from these studies is hydralazine's ability to prevent the modification of Aβ by reactive lipids like 4-hydroxy-2-nonenal (HNE), thereby reducing lipid-mediated oxidative damage. nih.govnih.gov

In Vitro and In Vivo Models of Oxidative Damage:

Oxidative stress is a major pathological feature in many neurodegenerative diseases. mdpi.com Hydralazine has demonstrated antioxidant properties in several preclinical studies. researchgate.netmdpi.com Its hydrazide group is thought to contribute to its ability to prevent oxidative damage. nih.govnih.gov

In cellular models, such as the human neuroblastoma SH-SY5Y cell line, hydralazine has been shown to protect against cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂) and the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.govresearchgate.net The protective mechanism is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govclinicaltrials.gov Activation of Nrf2 leads to the upregulation of numerous downstream antioxidant genes. nih.gov Knockout of Nrf2 in these cellular models abolished the protective effects of hydralazine, confirming the pathway's importance. nih.gov

In vivo studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease have corroborated these findings. Oral administration of hydralazine ameliorated MPTP-induced behavioral disorders and protected dopaminergic neurons in the substantia nigra and striatum. nih.gov This neuroprotection was associated with reduced oxidative stress (decreased malondialdehyde and increased glutathione levels) and activation of the Nrf2-ARE pathway in the brain. nih.gov

Table 1: Summary of Hydralazine's Effects in Neurodegenerative Disease Models

Model System Focus of Study Key Findings Reference(s)
In Vitro (ThT, CD, AFM) Aβ Aggregation Inhibits Aβ aggregation and fibril formation; prevents β-sheet formation. rsc.org
In Vitro (TEM, Western Blot) Aβ Misfolding Alters Aβ fibril formation, increasing oligomeric species; prevents lipid modification of Aβ by HNE. nih.govnih.gov
SH-SY5Y Human Neuroblastoma Cells Oxidative Damage Attenuates MPP+ and H₂O₂-induced cell death; promotes nuclear translocation of Nrf2 and upregulates antioxidant genes. nih.gov
C6 Glial Cell Line Oxidative Damage Protects against H₂O₂-induced oxidative damage by activating the antioxidant system. researchgate.net
MPTP Mouse Model of Parkinson's Disease Neuroprotection & Oxidative Stress Ameliorates behavioral deficits and loss of dopaminergic neurons; reduces oxidative stress markers; activates the Nrf2-ARE pathway in the brain. nih.gov

Animal Models for Investigating Mechanisms of Nitrate Tolerance

The development of tolerance is a significant limitation in the long-term use of organic nitrates for conditions like congestive heart failure. nih.gov Preclinical animal models have been instrumental in investigating the mechanisms underlying nitrate tolerance and exploring potential preventative strategies. Hydralazine has been identified in these models as a compound capable of preventing the development of such tolerance. nih.govresearchgate.netnih.gov

The primary animal model used in this research has been the New Zealand White rabbit. researchgate.net In these studies, tolerance is typically induced by the continuous administration of nitroglycerin, often via transdermal patches, over several days. researchgate.net The development of tolerance is confirmed by observing an attenuated relaxation response to nitroglycerin in isolated aortic segments studied in organ chambers. researchgate.net

The central mechanism implicated in nitrate tolerance is the enhanced vascular production of superoxide radicals. nih.govresearchgate.net Nitroglycerin treatment in animal models has been shown to significantly increase the production of vascular superoxide. researchgate.net This increase in oxidative stress is believed to impair the signaling pathway of nitric oxide, leading to reduced vasodilation.

The role of hydralazine in preventing nitrate tolerance has been directly linked to its antioxidant properties. nih.gov In rabbit models, the concomitant administration of hydralazine with nitroglycerin completely prevented the development of tolerance. researchgate.net This was associated with a normalization of vascular superoxide production. nih.govresearchgate.net In vitro studies using vessel homogenates from these animals revealed that hydralazine inhibits the activation of a membrane-bound NADH oxidase, which is a major source of superoxide in this context. researchgate.net By scavenging these superoxide radicals, hydralazine preserves the efficacy of nitrate-mediated vasodilation. nih.gov

Table 2: Findings from Animal Models of Nitrate Tolerance

Animal Model Method of Tolerance Induction Key Findings with Hydralazine Co-administration Proposed Mechanism Reference(s)
New Zealand White Rabbit Continuous nitroglycerin patches (1.5 µg/kg/min for 3 days) Completely prevented the development of hemodynamic tolerance. Inhibition of nitrate-mediated vascular superoxide formation; inhibition of membrane-bound NADH oxidase. nih.govresearchgate.net
Rat Models Not specified in detail Prevention of nitrate tolerance demonstrated. Antioxidant effect reducing superoxide formation. nih.gov

Vi. Advanced Analytical Methodologies for Hydralazine Hydrochloride Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of hydralazine (B1673433) hydrochloride from complex mixtures, such as pharmaceutical formulations and biological fluids. The versatility of chromatographic methods allows for tailored approaches to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of hydralazine hydrochloride due to its efficiency and applicability to a broad range of compounds. The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

UV Detection: HPLC coupled with a UV detector is a common method for the routine analysis of this compound. The compound exhibits significant UV absorbance, allowing for its quantification. A simple, rapid, and precise isocratic reverse-phase HPLC method can be utilized for its determination in tablet dosage forms. Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of methanol and acetonitrile. The effluent can be monitored at a wavelength of 270 nm, with a retention time of approximately 2.58 minutes. This method demonstrates linearity in the concentration range of 0.5 to 4 µg/mL.

Another UV-based HPLC method involves a mobile phase of acetonitrile and a sodium dodecyl sulfate solution, with detection at 230 nm. This approach has been validated for its specificity, linearity, accuracy, and precision.

ParameterHPLC with UV Detection
Column C18
Mobile Phase Methanol and Acetonitrile
Flow Rate 1.2 mL/min
Detection Wavelength 270 nm
Retention Time ~2.58 min
Linearity Range 0.5 - 4 µg/mL

Electrochemical Detection: For enhanced sensitivity, particularly in biological samples, HPLC with electrochemical detection is a valuable alternative. This method involves the derivatization of hydralazine with salicylaldehyde at room temperature. The resulting derivative is then extracted and separated on a reversed-phase column with a mobile phase of methanol in a citric acid/dibasic sodium phosphate buffer (pH 2.5). The detection is carried out using a screen oxidation mode, offering significant advantages in sensitivity and specificity.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS/MS) provides the highest level of selectivity and sensitivity, making it ideal for bioanalytical applications. An HPLC-MS/MS method has been developed for the determination of the related compound, dihydralazine, in human plasma. This method involves a straightforward protein precipitation for sample preparation. The analysis is performed in the positive ionization mode. The validation of such methods typically demonstrates high precision and accuracy across a range of quality control samples. For instance, a validated method for dihydralazine showed a coefficient of variation (CV) between 7.17% and 9.73% and an accuracy between 98.3% and 106.4% over a concentration range of 0.500 to 302 ng/mL.

Gas Chromatography (GC) offers another powerful tool for the analysis of hydralazine, particularly when coupled with selective detectors that enhance sensitivity and specificity.

Nitrogen-Specific Detection (NSD): A specific GC method for the determination of unchanged hydralazine in plasma utilizes a nitrogen-specific detector. In this method, hydralazine is converted into a stable compound, 1-(3,5-dimethyl-1-pyrazolyl)phthalazine, by treatment with 2,4-pentanedione. This derivative is easily extractable from biological matrices and can be quantified with a sensitivity of approximately 10 ng/ml. The use of a nitrogen-specific detector ensures that interferences from hydrazones of hydralazine are minimized. Another GC-NSD method involves the derivatization of hydralazine with benzaldehyde to form benzalazine, allowing for the determination of hydrazine (B178648) impurities in this compound at levels below 1 ppm.

Electron Capture Detection (ECD) and Flame Ionization Detection (FID): While less specific than NSD, Electron Capture Detectors (ECD) and Flame Ionization Detectors (FID) can also be used for the GC analysis of hydralazine. FID is sensitive to most carbon-containing compounds, making it a universal detector for organic molecules. ECD, on the other hand, is highly sensitive to compounds with electronegative functional groups. The applicability of these detectors often depends on the derivatization strategy employed to enhance the volatility and thermal stability of hydralazine. For instance, a GC method for the quantification of hydralazine in tablet formulations involves its interaction with 2,4-pentanedione, making it amenable to GC analysis.

ParameterGC with Nitrogen-Specific Detection
Derivatizing Agent 2,4-pentanedione
Derivative 1-(3,5-dimethyl-1-pyrazolyl)phthalazine
Detector Nitrogen-Specific Detector (NSD)
Sensitivity ~10 ng/mL
Application Determination of unchanged hydralazine in plasma

Spectroscopic Methods

Spectroscopic methods are fundamental in the analysis of this compound, providing both quantitative and qualitative information. These techniques are often employed for their simplicity, speed, and cost-effectiveness.

UV-Vis spectrophotometry is a widely used technique for the quantification of this compound in pharmaceutical preparations. The method is often based on the formation of a colored product through a derivatization reaction, which can then be measured at a specific wavelength.

One such method involves the reaction of hydralazine with ninhydrin in a pH 3 buffer solution at room temperature. This reaction produces a colored product with a maximum absorption at 442 nm. This method is highly specific for hydralazine.

Another approach is based on the conversion of hydralazine to tetrazolo[5,1-alpha]phthalazine by reacting it with nitrite ions under acidic conditions. The resulting derivative exhibits an absorption maximum at approximately 274 nm and follows Beer's law over a concentration range of 4-40 µg/mL. A collaborative study involving five laboratories validated this method, demonstrating its reliability for both individual tablet and composite assays.

A simple and rapid method involves the formation of a yellow-colored ion-pair complex between this compound and bromophenol blue in a pH 3 citrate buffer. This complex shows a maximum absorbance at 416 nm and is stable for more than 10 hours. The method is linear over a concentration range of 10-50 µg/mL, with a molar absorptivity of 1.01 × 10⁴ L∙mol⁻¹∙cm⁻¹. Current time information in Singapore.

MethodReagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L∙mol⁻¹∙cm⁻¹)
Ninhydrin ReactionNinhydrin442--
Nitrite DerivatizationNitrite ions2744 - 40-
Ion-Pair with Bromophenol BlueBromophenol Blue41610 - 501.01 × 10⁴

Spectrofluorometry offers a highly sensitive method for the determination of this compound. Research has shown that hydralazine exhibits intense fluorescence in concentrated sulfuric acid. When excited at a wavelength of 320 nm, it produces a strong fluorescence emission at 353 nm. nih.gov This intrinsic fluorescence can be harnessed for the quantitative analysis of the drug in various dosage forms, providing a method with high sensitivity. nih.gov

ParameterSpectrofluorometry
Solvent Concentrated Sulfuric Acid
Excitation Wavelength (λex) 320 nm
Emission Wavelength (λem) 353 nm
Application Quantitative analysis in dosage forms

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis and identification of this compound. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum serves as a unique "fingerprint" for the compound.

The identification of this compound can be confirmed by comparing its infrared absorption spectrum, typically obtained using the potassium bromide (KBr) disk method, with a reference spectrum. Both spectra should exhibit similar intensities of absorption at the same wave numbers. Furthermore, detailed vibrational analysis using Fourier Transform Infrared (FTIR) and FT Raman spectroscopy has been conducted. A normal coordinate analysis based on these spectra allows for the assignment of fundamental vibrational modes, providing a deeper understanding of the molecular structure of hydralazine.

Electrochemical Methods

Electrochemical methods are instrumental in studying the redox properties of this compound and for its quantitative determination.

Potentiometric titration is a standard method for the quantification of this compound in pharmaceutical preparations, as recognized by the Indian and British Pharmacopoeias rroij.com. This method involves titrating a solution of this compound with a standard solution of an oxidizing agent, typically potassium iodate (KIO₃), and monitoring the change in potential to determine the endpoint.

The procedure generally involves dissolving a precisely weighed amount of the drug in a mixture of water and hydrochloric acid. The titration is then carried out with a 0.05 M potassium iodate solution. The endpoint is determined potentiometrically using a platinum indicator electrode and a calomel reference electrode rroij.com. Research has also utilized potentiometric titrations to determine the pKa of hydralazine, with one study reporting a pKa of 7.50 researchgate.net.

Interactive Data Table: Parameters for Potentiometric Titration of this compound

ParameterSpecification
Titrant 0.05 M Potassium Iodate (KIO₃)
Indicator Electrode Platinum
Reference Electrode Calomel Electrode
Solvent Water and Hydrochloric Acid
Reported pKa 7.50

Amperometric and polarographic methods offer sensitive means for the determination of this compound.

A flow-injection amperometric method has been developed for its quantification based on its electrochemical oxidation at a glassy carbon electrode. This technique is highly specific and can be used to determine this compound in the presence of other drugs. An electrode potential of +650 mV versus an Ag/AgCl reference electrode is typically used. nih.govelectronicsandbooks.com

Differential pulse polarography (DPP) has also been employed for the analysis of this compound. This method is based on the electrochemical reaction of a dithiocarbazate derivative of the drug at a dropping mercury electrode (DME).

Interactive Data Table: Amperometric and Polarographic Analysis Parameters

TechniqueParameterValue
Amperometry ElectrodeGlassy Carbon
Potential+650 mV (vs. Ag/AgCl)
Linear Range1-50 µg/mL nih.govelectronicsandbooks.com
Minimum Detectability10 ng nih.govelectronicsandbooks.com
Differential Pulse Polarography ElectrodeDropping Mercury Electrode (DME)
Peak Potential (derivative)-1.25 V
Linear Range3-48 µg/mL
Relative Standard Deviation0.6%

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of this compound. Studies have shown that this compound exhibits a quasi-reversible electrochemical behavior. researchgate.netchempublishers.com The effect of scan rate on the cyclic voltammogram allows for the determination of various electrochemical parameters, including the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc) researchgate.netresearchgate.net. The oxidation of this compound has been shown to be an irreversible process, and in some studies, it is suggested to follow a 5H⁺/4e⁻ mechanism bg.ac.rs.

Differential pulse voltammetry (DPV) and differential-pulse adsorptive stripping voltammetry (DPAdSV) have been utilized for the sensitive determination of this compound. Using a multiwalled carbon nanotube-modified glassy carbon electrode, a detection limit of 2.7 nM has been achieved with DPAdSV. brieflands.com

Interactive Data Table: Electrochemical Parameters from Voltammetric Studies

TechniqueParameterObservation/Value
Cyclic Voltammetry Redox BehaviorQuasi-reversible researchgate.netchempublishers.com
Oxidation ProcessIrreversible bg.ac.rs
Differential Pulse Adsorptive Stripping Voltammetry ElectrodeMWCNT-Modified Glassy Carbon
Linear Range10-220 nM brieflands.com
Detection Limit2.7 nM brieflands.com

Electrochemical Impedance Spectroscopy (EIS) is a sophisticated technique used to study the interfacial properties of electrode surfaces and the processes that occur there. In the context of this compound research, EIS has been employed to investigate its behavior as a corrosion inhibitor for mild steel in an acidic medium researchgate.net. These studies provide valuable insights into the adsorption and interaction of the this compound molecule with a metal surface, which is analogous to its interaction with an electrode surface in an electrochemical sensor.

The Nyquist plots obtained from EIS measurements show that the inhibition efficiency increases with the concentration of this compound, which is attributed to the adsorption of the inhibitor molecules on the active sites of the metal surface researchgate.net. This adsorption process can be modeled by the Langmuir adsorption isotherm. Polarization studies indicate that this compound acts as a mixed-type inhibitor researchgate.net. Such findings are crucial for the development of electrochemical sensors, as they describe the nature of the interaction between the analyte and the electrode surface.

Tafel Polarization

Tafel polarization is an electrochemical technique used to investigate the corrosion and inhibition characteristics of compounds. In the context of this compound, this methodology has been applied to study its efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments like hydrochloric acid (HCl). The technique involves polarizing a metal sample anodically and cathodically from its corrosion potential (Ecorr) and measuring the resulting current density (icorr) youtube.com. By extrapolating the linear portions of the anodic and cathodic curves on a semi-logarithmic plot, key parameters such as the corrosion current density, corrosion potential, and Tafel slopes (βa and βc) can be determined youtube.comresearchgate.net.

Research has shown that this compound functions as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process emerald.comresearchgate.net. The inhibition efficiency increases with higher concentrations of this compound emerald.com. Studies indicate that the displacement in corrosion potential is typically less than 85 mV, which is characteristic of a mixed-type inhibitor researchgate.net. The mechanism is attributed to the adsorption of the inhibitor molecules onto the active sites of the metal surface, forming a protective layer emerald.comresearchgate.net. This adsorption process has been found to follow the Langmuir adsorption isotherm emerald.com.

Detailed findings from Tafel polarization studies are presented below, illustrating the effect of varying concentrations of this compound on the corrosion parameters of mild steel in 1M HCl.

Table 1: Tafel Polarization Data for Mild Steel in 1M HCl with this compound
Inhibitor Concentration (M)Ecorr (mV vs SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-47854772-130-
0.0001-46931269-15043.0
0.0005-46624166-15855.9
0.001-46218563-16566.2
0.005-45915159-17272.4

Data derived from studies on the corrosion inhibition of mild steel. researchgate.net

Analytical Method Validation and Quality Control in Research

The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that a specific method is suitable for its intended purpose. For this compound, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, have been rigorously validated.

Assessment of Specificity, Linearity, and Range

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components researchgate.net. In HPLC methods for this compound, specificity is demonstrated by the absence of interfering peaks from blank or placebo solutions at the retention time of the analyte researchgate.netsphinxsai.com. The separation of the Hydralazine peak from known impurities and degradation products is also a key indicator of specificity jddtonline.infojddtonline.info. For instance, a developed HPLC method showed good resolution between the this compound peak and the peak for Phthalazine (B143731), a related impurity sphinxsai.comjddtonline.info.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range sphinxsai.com. Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity sphinxsai.com. For this compound, linearity is typically evaluated by analyzing a series of standard solutions at different concentrations. The response (e.g., peak area in HPLC, absorbance in spectrophotometry) is then plotted against concentration, and the correlation coefficient (R²) is calculated. A correlation coefficient greater than 0.99 is generally considered evidence of a strong linear relationship jddtonline.info.

Table 2: Linearity and Range Data for this compound Analysis
Analytical MethodLinearity RangeCorrelation Coefficient (R²)Reference
RP-HPLC50% to 150% of working concentration> 0.998 sphinxsai.comresearchgate.net
UV Spectrophotometry10 - 50 µg/mL0.9937 scirp.org
UV Spectrophotometry2 - 20 µg/mLNot specified, but linearity confirmed iajpr.com
RP-HPLC18.75 - 112.5 µg/mL> 0.999 researchgate.net
Amperometry1 - 50 µg/mLLinearity confirmed nih.gov

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy iajpr.com. These parameters are crucial for determining the sensitivity of an analytical method, especially for the analysis of impurities or low-concentration samples sphinxsai.com. They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve sphinxsai.comijnrd.org. The low LOD and LOQ values achieved in various studies confirm the high sensitivity of the developed methods for this compound analysis sphinxsai.comiajpr.com.

Table 3: LOD and LOQ Values for this compound by Various Methods
Analytical MethodLODLOQReference
RP-HPLC0.10 ppm (µg/mL)0.3 ppm (µg/mL) sphinxsai.com
UV Spectrophotometry0.27 µg/mL0.82 µg/mL scirp.org
UV Spectrophotometry0.051 µg/mL0.16 µg/mL iajpr.com
RP-HPLC0.0179 µg/mLNot specified researchgate.net
Spectrophotometry0.295 µg/mL0.985 µg/mL researchgate.net

Evaluation of Precision and Accuracy

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) sphinxsai.com. Precision studies are conducted at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment sphinxsai.com.

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug is added (spiked) into a placebo or sample matrix and then analyzed sphinxsai.comiajpr.com. The percentage of the drug recovered is calculated to assess the accuracy of the method. For this compound, methods are considered accurate when the mean percentage recovery is within the range of 98.0% to 102.0% sphinxsai.com.

Table 4: Precision and Accuracy Data for this compound Assays
ParameterMethodResultAcceptance CriteriaReference
Precision (%RSD)RP-HPLCIntra-day: < 3%< 2.0% or < 3.0% sphinxsai.com
Inter-day: < 3%
Accuracy (% Recovery)RP-HPLC98.0% - 102.0%98.0% - 102.0% sphinxsai.com
Accuracy (% Recovery)UV SpectrophotometryPure Solution: 98.94%Not specified scirp.org
Accuracy (% Recovery)UV Spectrophotometry99.2% - 99.9%Not specified iajpr.com

Studies on Solution Stability and Method Robustness

Solution Stability is evaluated to determine the time period during which the standard and sample solutions remain stable under specified storage conditions without showing significant degradation sphinxsai.com. This is typically assessed by injecting the solutions at regular intervals and comparing the analytical response (e.g., peak area) to that of a freshly prepared solution sphinxsai.comresearchgate.net. For example, a spectrophotometric method for this compound found the test preparation solution to be stable for up to 8 hours at room temperature scirp.org. In another HPLC-based study, it was noted that a spiked solution was not stable at a cooler temperature of 10°C, recommending fresh preparation of such solutions jddtonline.info.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters scirp.org. This provides an indication of its reliability during normal usage. For an HPLC method, robustness might be tested by varying parameters such as the pH of the mobile phase, flow rate, or column temperature scirp.org. For a spectrophotometric method, variations in buffer pH or composition might be evaluated. A method is considered robust if the assay results are not significantly affected by these minor changes scirp.org.

Compliance with International Conference on Harmonization (ICH) Guidelines

The International Conference on Harmonization (ICH) provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the benchmark for validating analytical methods in the pharmaceutical industry sphinxsai.comjddtonline.info.

The analytical method validation studies for this compound cited in the research literature consistently adhere to these ICH guidelines sphinxsai.comjddtonline.infoijnrd.orgscirp.org. This compliance ensures that the developed methods are well-characterized, reliable, and suitable for their intended application in quality control and research. The validation parameters discussed—specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness—are all stipulated by the ICH Q2(R1) guidelines, demonstrating a high standard of quality and scientific rigor in the analytical research of this compound jddtonline.infoscirp.org.

Sample Preparation and Derivatization Techniques for Enhanced Analysis

The accurate quantification of this compound in pharmaceutical and biological samples presents analytical challenges due to its reactive nature. Hydralazine is known to rapidly form hydrazones with endogenous α-keto acids, such as pyruvic acid. rroij.com To ensure the determination of the unchanged, active compound, derivatization to a more stable form is often a critical step immediately following sample collection. rroij.com

Sample preparation for analysis in pharmaceutical dosage forms, such as tablets, typically involves dissolving a precisely weighed amount of powdered tablets in a suitable solvent like water or a mobile phase constituent. iajpr.com For biological matrices like human plasma or serum, sample preparation is more complex, often requiring a deproteinization step, for instance with methanol, to remove interfering macromolecules. researchgate.net This is followed by extraction of the analyte from the biological matrix.

Derivatization is a key strategy to improve the chromatographic behavior and detection of hydralazine. Various reagents have been successfully employed to create stable derivatives suitable for analysis by methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Techniques: For GC analysis, derivatization is essential. One method involves using nitrous acid, followed by extraction with an organic solvent. rroij.com Another established technique uses 2,4-pentanedione to form a stable 1-(3,5-dimethylpyrazole)phthalazine derivative, which can be quantified using a flame ionization detector (FID). rroij.com A nitrogen-specific detector has also been used for the determination of unchanged hydralazine after derivatization with 2,4-pentadione. rroij.com More recent GC methods have utilized ethyl chloroformate (ECF) as a derivatizing agent. researchgate.net The reaction with ECF is optimized at a specific pH, typically using a sodium carbonate buffer at pH 9, and the resulting derivative is then extracted with chloroform for injection into the GC system. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques: Pre-column derivatization is also common in HPLC methods to enhance detectability, particularly for UV or electrochemical detectors. Reagents like 2-hydroxy-1-naphthaldehyde have been used to form a stable derivative at an acidic pH (e.g., pH 1.2), which is then extracted into a solvent like dichloromethane. rroij.com Salicylaldehyde has also been employed to derivatize hydralazine at room temperature for analysis by reversed-phase HPLC with electrochemical detection. rroij.comresearchgate.net

The following table summarizes various derivatization techniques used in the analysis of hydralazine.

Derivatizing AgentAnalytical MethodMatrixKey Research Findings
Ethyl Chloroformate (ECF)GCPharmaceutical Preparations, Spiked Urine, Human Blood SerumThe method demonstrated a limit of detection of 5 ng/ml and reproducible derivatization with a coefficient of variation (CV) within 0.4-1.4%. researchgate.net Recoveries from urine and serum were high, ranging from 96.7% to 99.2%. researchgate.net
Nitrous AcidGC-ECDPlasmaEnabled quantitative determination of a stable hydralazine derivative with a linear range of 10 - 200 ng/ml. rroij.com 1-hydrazino-4-methylphthalazine was used as an internal standard. rroij.com
2,4-PentanedioneGC-NSDPlasmaProvided a specific determination for unchanged hydralazine with a linear range of 9.5 - 240 ng/ml. rroij.com Retention times for the hydralazine derivative and the internal standard (4-methyl hydralazine) were 3.4 and 4.6 minutes, respectively. rroij.comresearchgate.net
2-hydroxy-1-naphthaldehydeHPLC-UVHuman PlasmaInvolved pre-column derivatization at pH 1.2, with the derivative detected at 406 nm. rroij.com
SalicylaldehydeRP-HPLC with Electrochemical DetectionPlasmaDerivatization was performed at room temperature, followed by extraction with a mixture of heptane, methylene (B1212753) chloride, and isopentyl alcohol. rroij.comresearchgate.net
NitriteUV SpectrophotometryTabletsA method based on derivatization with nitrite for the determination of this compound in tablets. oup.com

Surface Morphology Characterization (e.g., Scanning Electron Microscopy)

The characterization of the surface morphology and particle structure of an active pharmaceutical ingredient (API) like this compound is crucial for understanding its physicochemical properties. Scanning Electron Microscopy (SEM) is a powerful technique for this purpose, providing high-resolution images of a material's surface topography and morphology. core.ac.uk

SEM analysis allows for the direct observation of particle size and shape, which can vary between the pure drug and excipients used in a formulation. core.ac.uk Studies utilizing SEM have examined this compound in various forms, from the raw API to its inclusion in complex dosage forms like microspheres. The images obtained from SEM can clearly indicate variations in particle morphology and size, highlighting the potential need for processing steps like size reduction and sieving to ensure uniformity in formulations. core.ac.uk

In the context of developing controlled-release formulations, SEM is used to characterize the surface of the delivery system, such as microspheres. The analysis can reveal details about the surface texture, porosity, and integrity of the microspheres, providing insights into the drug encapsulation and potential release mechanisms.

The following table summarizes findings related to the morphological characterization of this compound.

Material AnalyzedAnalytical TechniqueKey Morphological Observations
This compound API and ExcipientsSEMObserved distinct variations in particle size and morphology between the pure drug and the excipients used in formulations. core.ac.uk
This compound MicrospheresSEMUsed to characterize and analyze the surface morphology of the manufactured microspheres, providing information on their structure and form. core.ac.uk
Pure this compoundDSC ThermogramShowed a characteristic endothermic peak at 282.5 °C, indicating the melting point of the drug. scielo.br

Vii. Computational Chemistry and Molecular Modeling of Hydralazine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic and structural properties of hydralazine (B1673433). These studies have provided insights into its reactivity and antioxidant potential.

DFT has been used to investigate the antiradical activity of hydralazine. rsc.org By analyzing parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP), researchers have been able to predict the molecule's ability to scavenge free radicals. rsc.org Studies have shown that substituents on the hydralazine molecule can significantly impact these properties. For instance, the introduction of a phenyl group at the 10-position of hydralazine (10-Ph-HZ) was identified as a potent antioxidant based on thermodynamic and kinetic calculations. rsc.org It was found that substituents at positions 4, 5, 6, and 7 had minimal effects on the BDE of the N9–H bond, while the ionization potential was more sensitive to the nature of the substituents. rsc.org

Furthermore, DFT calculations have been employed to study the interaction of hydralazine with nanostructures, such as functionalized single-walled carbon nanotubes (SWCNTs), for potential drug delivery applications. iautmu.ac.ir These studies analyze the adsorption energy, thermodynamic properties, and various electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to determine the stability and nature of the interaction. iautmu.ac.ir The formation of a hydrogen bond between hydralazine and functionalized CNTs suggests that these nanotubes could serve as suitable nanocarriers for targeted delivery. iautmu.ac.ir

The redox properties of hydralazine have also been a subject of computational study, contributing to the understanding of its antioxidant capabilities. researchgate.net

Calculated Molecular Properties of Hydralazine

PropertyValue
Molecular Weight160.18 g/mol
XLogP30.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area63.8 Ų

Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as hydralazine, and its protein targets. ghsupplychain.orgrowan.edudovepress.com These simulations can reveal the stability of binding, conformational changes in both the ligand and the protein, and the key residues involved in the interaction. ghsupplychain.orgrowan.edudovepress.com

A significant application of MD simulations for hydralazine has been in studying its interaction with human DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation and a target for some anticancer therapies. researchgate.net These simulations, often following initial molecular docking, help to refine the binding pose of hydralazine within the active site of DNMT1 and to assess the stability of the predicted interactions over time. researchgate.net

The modeling has shown that hydralazine can form a complex network of hydrogen bonds with crucial amino acid residues in the DNMT1 binding pocket, such as arginine and glutamic acid. researchgate.net These interactions are believed to be fundamental to its mechanism of DNA methylation inhibition. researchgate.net By understanding these dynamic interactions, researchers can better rationalize the inhibitory activity of hydralazine and design more potent and specific inhibitors. researchgate.net

MD simulations have also been used to explore the interaction of hydralazine with other potential protein targets, providing a molecular-level understanding of its pharmacological effects. researchgate.net

Structure-Activity Relationship (SAR) Modeling (e.g., 3D Quantitative Structure-Activity Relationship (QSAR) Pharmacophore Models)

While specific 3D-QSAR or pharmacophore models exclusively for hydralazine hydrochloride are not extensively documented in publicly available literature, studies on related phthalazine (B143731) derivatives provide valuable insights into the structure-activity relationships within this class of compounds. researchgate.net QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR methods, in particular, consider the three-dimensional properties of molecules to predict their activity. nih.govnih.gov

For phthalazine derivatives, 3D-QSAR models have been developed to understand their potential as inhibitors of targets like VEGFR-2. researchgate.net These models correlate fields such as steric, electrostatic, hydrogen bond acceptor and donor, and hydrophobic properties with the inhibitory activity of the compounds. researchgate.net Such studies can reveal key structural features required for potent activity. researchgate.net

In silico Prediction of Biological Activity and Receptor Binding

In silico methods are increasingly used to predict the biological activities of compounds and their potential interactions with various protein targets. nih.govnuph.edu.ua For hydralazine, computational screening and prediction tools have been employed to explore its therapeutic potential beyond its established use as an antihypertensive agent. nih.gov

One of the most significant in silico predictions for hydralazine is its activity as a DNA methylation inhibitor. nih.gov Computational studies have supported its binding to DNA methyltransferase (DNMT), suggesting a molecular basis for its ability to reactivate the expression of tumor suppressor genes. nih.gov

More recent in silico approaches have also investigated the potential antibacterial and antibiofilm activities of hydralazine. nih.gov These studies use molecular docking to predict the binding of hydralazine to essential bacterial proteins, thereby suggesting a possible mechanism for its antimicrobial effects. nih.gov

Furthermore, computational methods can be used to screen hydralazine against a wide range of protein targets to identify potential new therapeutic applications or to predict potential off-target effects. researchgate.net These in silico screening approaches are valuable for drug repurposing and for understanding the broader pharmacological profile of existing drugs like hydralazine. researchgate.net

Thermodynamic and Kinetic Studies (e.g., Radical Scavenging Behavior)

Theoretical thermodynamic and kinetic studies have provided a deep understanding of the antioxidant properties of hydralazine, particularly its radical scavenging behavior. researchgate.netnih.govacs.org These computational investigations have elucidated the mechanisms by which hydralazine can neutralize harmful free radicals. researchgate.netnih.govacs.org

Studies have shown that the hydroperoxyl radical (HOO•) scavenging activity of hydralazine primarily follows the formal hydrogen transfer (FHT) mechanism. researchgate.netnih.govacs.org The abstraction of a hydrogen atom from the N9-H bond of the hydrazinyl group plays a crucial role in this process. nih.govacs.org

Kinetic calculations have estimated the rate constants for the radical scavenging reactions of hydralazine in different environments. nih.govacs.org These studies indicate that hydralazine and its derivatives can be potent antioxidants. nih.govacs.org For instance, the rate constants for the reaction of a substituted hydralazine derivative, 10-Ph-HZ, with the HOO• radical were found to be significantly higher than those of the parent hydralazine molecule and the well-known antioxidant Trolox in both lipid and polar environments. rsc.org

Calculated Rate Constants for HOO• Radical Scavenging by Hydralazine (HZ) and Dihydralazine (DHZ)

EnvironmentRate Constant Range (M⁻¹s⁻¹)
Gas Phase9.64 × 10⁶ to 4.52 × 10⁸
Aqueous Solution2.62 × 10⁴ to 5.13 × 10⁷
Lipid Medium5.75 × 10⁴ to 6.66 × 10⁶

These theoretical studies, which often employ DFT methods, provide valuable data on the thermodynamic feasibility and kinetic rates of the antioxidant processes, complementing experimental findings. researchgate.netrsc.org

Molecular Docking Studies with Specific Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies have been crucial in identifying and characterizing its interactions with various protein targets at the molecular level.

A primary focus of molecular docking studies on hydralazine has been its interaction with DNA methyltransferase (DNMT). researchgate.net These studies have been instrumental in proposing a mechanism for its DNA demethylating activity. researchgate.net Docking simulations have shown that hydralazine can fit into the active site of DNMT1 and form key hydrogen bond interactions with amino acid residues that are important for the enzyme's catalytic activity. researchgate.net

In addition to DNMT, molecular docking has been used to explore the potential of hydralazine as an antibacterial agent. nih.gov By docking hydralazine against essential bacterial proteins, researchers have been able to hypothesize mechanisms of action for its observed antibacterial effects. nih.gov These studies help in identifying potential bacterial targets and provide a rationale for further experimental validation. nih.gov

Other molecular docking studies have investigated the binding of hydralazine to various other proteins, contributing to a broader understanding of its pharmacological profile and potential for drug repurposing. researchgate.net

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and Drug-Likeliness Assessments

In silico prediction of ADMET properties is a critical component of modern drug discovery and development, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. healthinformaticsjournal.com For hydralazine, computational tools have been used to predict its ADMET characteristics and to evaluate its drug-likeness. guidetopharmacology.orgdrugbank.com

Hydralazine is known to be well-absorbed through the gastrointestinal tract, although its systemic bioavailability can be low and variable due to first-pass metabolism, particularly N-acetylation in the bowel and/or liver. nih.govresearchgate.net The rate of acetylation is subject to genetic polymorphism, with individuals being classified as either "slow" or "fast" acetylators, which significantly impacts the plasma concentrations and, consequently, the efficacy and side effects of the drug. nih.govresearchgate.net

Computational models can predict various pharmacokinetic parameters. drugbank.com For instance, hydralazine is known to be approximately 87% protein-bound in serum, primarily to human serum albumin. drugbank.com Its volume of distribution varies between patients with congestive heart failure and those with hypertension. drugbank.com The major metabolic pathway is hydroxylation followed by glucuronidation, with acetylation being a minor route. drugbank.com Less than 10% of hydralazine is recovered in the feces, while 65-90% is excreted in the urine. drugbank.com

Drug-likeness assessments, often based on rules such as Lipinski's Rule of Five, are used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. guidetopharmacology.org Hydralazine generally adheres to these rules, with a molecular weight of 160.18 g/mol , an XLogP of 1.58, 3 hydrogen bond acceptors, and 2 hydrogen bond donors, indicating that it does not violate any of Lipinski's rules. guidetopharmacology.org

Predicted ADMET and Drug-Likeliness Properties of Hydralazine

ParameterPredicted/Known Value
Oral BioavailabilityLow and variable (26-50%) due to first-pass metabolism
Protein Binding~87%
MetabolismPrimarily hydroxylation and glucuronidation; also N-acetylation (polymorphic)
ExcretionMainly renal (65-90%)
Lipinski's Rule of Five Violations0

Viii. Emerging Research Areas and Novel Applications of Hydralazine Hydrochloride

Repurposing for Oncology Research

The exploration of hydralazine (B1673433) as an anti-cancer agent is centered on its ability to influence epigenetic pathways and other critical aspects of tumor biology.

Hydralazine has been identified as a non-nucleoside inhibitor of DNA methylation. mdpi.comnih.gov It is believed to exert its effects by reducing the expression of DNA methyltransferase enzymes, specifically DNMT1 and DNMT3a. nih.govoncotarget.com Unlike nucleoside analogs that are incorporated into the DNA, hydralazine is thought to directly target the catalytic region of these enzymes. mdpi.com This inhibitory action leads to a decrease in global DNA methylation, which can alter gene expression patterns within cancer cells. researchgate.net The epigenetic modulation induced by hydralazine is a key mechanism underlying its potential antineoplastic effects. nih.gov

Table 1: Effects of Hydralazine on DNA Methyltransferase (DNMT) Activity

Cell Line Hydralazine Concentration Observed Effect on DNMT Activity Reference
MCF-7/Adr (Breast Cancer) 10 μM Decreased enzymatic activity by 30% researchgate.net
Leukemic T cells (Jurkat) Not specified Decreases DNMT expression and activity oncotarget.com

A significant consequence of hydralazine's DNA demethylating activity is the reactivation of tumor suppressor genes that have been silenced by hypermethylation in cancer cells. nih.govaacrjournals.org Studies have demonstrated that treatment with hydralazine can lead to the re-expression of key tumor suppressor genes such as p16, retinoic acid receptor beta (RARβ), and the estrogen receptor (ER) gene in various cancer cell lines, including breast and bladder cancer. nih.govaacrjournals.org This re-expression has been observed both in vitro and in vivo. nih.govaacrjournals.org A phase I clinical study in patients with untreated cervical cancer showed that oral administration of hydralazine resulted in the demethylation and re-expression of several tumor suppressor genes. nih.gov The ability to restore the function of these critical genes highlights a promising avenue for hydralazine in cancer therapy. nih.govaacrjournals.org

Table 2: Tumor Suppressor Genes Reactivated by Hydralazine

Gene Cancer Type/Cell Line Method of Detection Reference
ER, RARβ, p16 MDA-231, MCF-7, T24 (Breast, Bladder Cancer) Reverse transcription-PCR, Western blot nih.gov
p16 T24 (Bladder Cancer) Methylation-specific PCR aacrjournals.org
RARβ, p16 Cervical and Head and Neck Cancer Patients Not specified nih.gov

Hydralazine has demonstrated anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. nih.gov Research has shown that hydralazine can inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). In vivo studies using the chicken chorioallantoic membrane (CAM) model and hepatocellular carcinoma mice models have further confirmed its ability to suppress neovascularization and tumor angiogenesis. nih.gov The proposed mechanism for these effects involves the interference with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways. nih.gov By reducing the secretion of these pro-angiogenic factors, hydralazine can effectively attenuate the formation of new blood vessels within the tumor microenvironment.

Table 3: In Vitro and In Vivo Anti-Angiogenic Effects of Hydralazine

Assay/Model Key Findings Reference
HUVEC Proliferation, Wound-Healing, Transwell Migration, Tube Formation Inhibition of endothelial cell proliferation, migration, and tube formation
Rat Aortic Ring Assay Suppression of microvessel outgrowth
Chicken Chorioallantoic Membrane (CAM) Model Inhibition of neovascularization nih.gov

A significant challenge in cancer treatment is the development of resistance to chemotherapy. Hydralazine, particularly in combination with the histone deacetylase inhibitor valproic acid, has shown promise in overcoming resistance to various antineoplastic agents. nih.gov Studies have indicated that this combination can increase the cytotoxicity of drugs like gemcitabine, cisplatin, and adriamycin in cancer cell lines. nih.gov The reversal of chemoresistance is thought to be linked to hydralazine's ability to modulate DNA methylation, which can lead to the re-expression of genes that sensitize cancer cells to the effects of cytotoxic drugs. researchgate.net This epigenetic "priming" can make tumors that were previously refractory to treatment responsive once again. mdpi.com

While hydralazine's primary epigenetic role is as a DNA methyltransferase inhibitor, its efficacy is often enhanced when used in combination with histone deacetylase (HDAC) inhibitors, such as valproic acid. mdpi.comnih.gov This suggests an interplay between DNA methylation and histone acetylation in regulating gene expression in cancer cells. The combined treatment of hydralazine and an HDAC inhibitor can lead to a more open chromatin structure, facilitating the transcription of tumor suppressor genes. mdpi.com This synergistic effect has been observed to have greater antineoplastic activity than either agent used alone, indicating that hydralazine can contribute to the modulation of the HDAC pathway, likely through an indirect mechanism. nih.gov

Recent research has uncovered a novel mechanism of action for hydralazine's anti-tumoral effects: the inhibition of glutamate oxaloacetate transaminase 1 (GOT1). researchgate.netresearchgate.net GOT1 is an enzyme involved in amino acid and carbohydrate metabolism. nih.gov Its inhibition by hydralazine represents a new area of investigation into the metabolic vulnerabilities of cancer cells and adds another dimension to the potential therapeutic applications of this repurposed drug. researchgate.netresearchgate.net

Neurodegenerative Disease Research

Hydralazine hydrochloride is being investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease. Research has focused on its ability to interfere with pathological protein aggregation and to protect neurons from various stressors.

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into insoluble fibrils, forming senile plaques in the brain. Hydralazine has demonstrated the ability to interfere with this process. Studies have shown that hydralazine can inhibit Aβ aggregation and the subsequent formation of fibrils. researchgate.net The mechanism appears to involve the prevention of β-sheet formation, a critical step in the aggregation cascade of the Aβ peptide. researchgate.net

While some research indicates hydralazine did not entirely prevent Aβ aggregation, it was observed to alter the formation of fibrils, leading to an increase in smaller, oligomeric species as observed by electron microscopy. scirp.orgscirp.org Furthermore, hydralazine has been shown to prevent the modification of Aβ by lipids, a process that can contribute to Alzheimer's pathology. scirp.orgscirp.org Molecular dynamics simulations suggest that hydralazine can bind to Aβ monomers and protofibrils, potentially destabilizing their interactions and thereby reducing neurotoxicity. researchgate.net This body of research suggests that hydralazine could serve as a foundational compound for the development of new drugs aimed at preventing Aβ misfolding and aggregation in Alzheimer's disease. scirp.org

Beyond its direct effects on amyloid-beta, hydralazine exhibits broader neuroprotective properties. A significant mechanism underlying this protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govscirp.org The Nrf2 pathway is a critical cellular stress response system that regulates over 200 antioxidant proteins. researchgate.net By activating this pathway, hydralazine can help protect neuronal cells from oxidative stress, a key factor in the progression of many neurodegenerative diseases. nih.govscirp.orgdrugbank.com

Studies have demonstrated that hydralazine's activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway confers protection to dopaminergic neurons in models of Parkinson's disease. drugbank.com In the context of Alzheimer's disease, hydralazine has been shown to reduce neuroinflammation and oxidative stress damage in animal models. scirp.org Its neuroprotective effects are also linked to the rejuvenation of mitochondria, increasing their respiratory capacity, and scavenging harmful molecules like acrolein, a product of lipid peroxidation involved in secondary injury after spinal cord trauma. researchgate.netnih.gov These multifaceted neuroprotective actions highlight its potential for mitigating neuronal damage from both internal and external sources of stress.

Anti-Infective Properties of Hydralazine Derivatives

Researchers have synthesized and evaluated various derivatives of hydralazine, particularly Schiff bases and hydrazones, for their potential as anti-infective agents. These modifications to the parent molecule have yielded compounds with promising activity against a range of pathogens.

Hydralazine itself and its derivatives have demonstrated activity against various bacteria and fungi. Studies have shown that hydralazine possesses antibacterial and antibiofilm activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for hydralazine against some strains have been determined to be in the range of 39.5 to 1,250 μg/mL. nih.gov

Schiff base derivatives of hydralazine have also been synthesized and tested. For instance, the derivative 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) showed notable activity against four bacterial strains with MIC values ranging from 31.25 to 250 μg/ml. researchgate.netscirp.org In contrast, another derivative, 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO), displayed lower activity. researchgate.netscirp.org Hydrazone derivatives in general have been noted for their antimicrobial properties. scirp.org

Table 1: Antibacterial Activity of Hydralazine Derivative PHMP

Bacterial Strain MIC (μg/mL)
Hemophyllus influenza ATCC49247 31.25 - 250
Staphylococcus aureus NR46374 31.25 - 250
Staphylococcus aureus BAA 917 31.25 - 250

Data sourced from Awantu et al., 2020. researchgate.netscirp.org

Interestingly, hydralazine was originally developed in the 1950s while searching for a treatment for malaria before its antihypertensive effects were discovered and repurposed. drugbank.com Modern research has revisited this potential, examining hydralazine derivatives for anti-malarial, specifically antiplasmodial, activity.

Two novel Schiff base derivatives, PHEO and PHMP, were tested for their ability to inhibit the growth of malaria parasites. researchgate.netscirp.org In a preliminary assay, PHEO and PHMP demonstrated parasite growth inhibition percentages of 78.55% and 78.06%, respectively. researchgate.net While these results were slightly lower than the 80.41% inhibition achieved by the standard drug Artemisinin, they indicate a potential for developing hydralazine-based compounds as anti-malarial agents. researchgate.netscirp.org

Onchocerciasis, or river blindness, is a parasitic disease caused by the filarial worm Onchocerca volvulus. Research into novel treatments has led to the investigation of hydralazine derivatives. A specific derivative, 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN), was synthesized from this compound and tested for its effectiveness against the parasite. scirp.orgscirp.org

The results were significant, with the APN compound demonstrating potent anti-onchocercal activity. scirp.orgscirp.org It was effective against both the microfilariae (the larval stage) and the adult worms of Onchocerca volvulus. scirp.orgscirp.org This pioneering research suggests that derivatives of hydralazine could be exploited as a new class of agents to combat this neglected tropical disease. scirp.org

Table 2: Anti-onchocercal Activity of Hydralazine Derivative APN

Parasite Stage IC₅₀ (µg/mL)
Microfilariae 0.3125

Data sourced from Yong et al., 2016. scirp.orgscirp.org

Table of Compounds Mentioned | Compound Name | Abbreviation | | :--- | :--- | | this compound | - | | 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone | APN | | 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol | PHMP | | 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane | PHEO | | Artemisinin | - | | Amoxicillin | - | Artemisinin | - | | Amoxicillin | - |

Antituberculosis Potential

This compound belongs to the hydrazide-hydrazone class of chemical compounds. thieme-connect.de This class is significant in medicinal chemistry and has been the focus of research for developing new therapeutic agents. thieme-connect.de Derivatives of hydrazide-hydrazone are noted for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. thieme-connect.de

The investigation into hydrazide-hydrazone derivatives for antituberculosis activity is a prominent area of scientific literature. thieme-connect.de Isoniazid (B1672263), a primary drug used in the treatment of tuberculosis, is a notable example of a hydrazide compound that is highly bactericidal against replicating Mycobacterium tuberculosis. nih.govnih.gov Research has focused on synthesizing and evaluating various hydrazide-hydrazones for their potential to act as antimycobacterial agents. thieme-connect.de Some of these synthesized compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv in laboratory studies. nih.gov While the broader class of hydrazide-hydrazone compounds is being actively investigated for its antitubercular potential, specific studies focusing exclusively on this compound for this application are not extensively detailed in the current body of research.

Applications in Materials Science and Engineering

The chemical structure of this compound has prompted its investigation in materials science, particularly as a corrosion inhibitor for metals. Its efficacy in preventing the degradation of metallic surfaces, such as mild steel, in acidic environments has been a subject of detailed study.

Research has demonstrated that this compound can act as an effective corrosion inhibitor for mild steel, a material widely used in various industrial applications. nih.govresearchgate.net When introduced into a corrosive environment, such as a hydrochloric acid solution, this compound mitigates the corrosion process. nih.gov Studies have shown that its inhibition efficiency increases with higher concentrations of the compound. nih.govresearchgate.net

Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, have indicated that this compound functions as a mixed-type inhibitor. nih.gov This means it reduces both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions that are central to the corrosion process. nih.gov The formation of a protective film on the surface of the mild steel is a key aspect of its inhibitory action, which has been visually confirmed through techniques like scanning electron microscopy (SEM). semanticscholar.org This protective layer acts as a barrier, isolating the metal from the corrosive medium. nih.gov

The following table summarizes the inhibition efficiency of this compound on mild steel in a 1M hydrochloric acid solution as determined by various methods.

Concentration (ppm)Inhibition Efficiency (%) - Weight LossInhibition Efficiency (%) - Tafel PolarizationInhibition Efficiency (%) - EIS
1250~90~85~90

Data sourced from studies on the anticorrosion potential of hydralazine. semanticscholar.org

The effectiveness of this compound as a corrosion inhibitor is attributed to its adsorption onto the metallic surface. nih.govresearchgate.net This process involves the displacement of water molecules and other ions from the metal surface by the this compound molecules. researchgate.netnih.gov The inhibitor molecules, which contain electron-rich nitrogen atoms and π-bonds in their planar structure, can interact with the metal surface. nih.govresearchgate.net

The adsorption of this compound on mild steel in a hydrochloric acid medium has been found to obey the Langmuir adsorption isotherm. nih.govsemanticscholar.org This model suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov Thermodynamic parameters calculated from these studies, such as the free energy of adsorption (ΔGads), indicate that the adsorption process is spontaneous. nih.govresearchgate.net The values obtained for ΔGads suggest that the mechanism is predominantly chemisorption, which involves the formation of strong bonds between the inhibitor molecules and the steel surface. nih.govresearchgate.net This chemical adsorption leads to the creation of a stable, protective film. nih.gov

Research into Novel Drug Delivery Systems and Formulation Science

To enhance the therapeutic profile of this compound, researchers are exploring innovative drug delivery systems and formulation strategies. These efforts are aimed at improving the drug's bioavailability and ensuring the stability of its pharmaceutical preparations.

This compound is known to have relatively low oral bioavailability (26%–50%) due to significant first-pass metabolism in the liver. nih.govnih.gov To overcome this limitation, research has focused on developing rapidly disintegrating sublingual tablets. nih.govnih.gov This delivery system allows the drug to be absorbed directly into the bloodstream through the sublingual mucosa, bypassing the gastrointestinal tract and first-pass metabolism. nih.gov

Studies have involved preparing tablets using superdisintegrants like starch sodium glycolate and Pharmaburst by direct compression. nih.gov These formulations are designed to disintegrate quickly when placed under the tongue. nih.gov An optimized formulation containing 7% Pharmaburst demonstrated a disintegration time of just 21 seconds and achieved 100% drug release within 5 minutes. nih.govnih.gov This rapid release contributes to a faster onset of action. nih.gov Bioavailability studies in animal models have shown that these sublingual tablets lead to a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to conventional oral tablets. nih.govnih.gov

The table below presents a comparison of pharmacokinetic parameters for a rapidly disintegrating sublingual tablet versus a conventional oral tablet.

ParameterRapidly Disintegrating Sublingual TabletConventional Oral Tablet
Tmax (hour) 0.33 ± 0.0110.75 ± 0.025
Cmax (µg/mL) 28.2767 ± 4.6118.0633 ± 23.2
AUC(0–α) (µg.h/mL) 52.85 ± 3.1833.18 ± 5.18

Data from bioavailability studies of hydralazine HCl formulations. nih.govnih.gov

Ensuring the stability of a pharmaceutical formulation requires a thorough understanding of the compatibility between the active pharmaceutical ingredient (API) and the excipients used. scielo.brcore.ac.uk For this compound, compatibility studies are crucial for developing stable and effective dosage forms. core.ac.uk

Preformulation studies have revealed that this compound can interact with certain excipients. core.ac.uk For instance, an interaction has been identified between hydralazine and Carbopol® 971P, precluding the use of this polymer in sustained-release formulations of the drug. core.ac.uk this compound is also known to be incompatible with sugars like sucrose, as they can react to form osazones; therefore, sugar-based vehicles are avoided in liquid oral formulations. ijpsr.info Additionally, edetate salts have been reported to be incompatible with hydralazine HCl. weebly.com

Conversely, compatibility studies have confirmed that this compound is compatible with other common excipients. core.ac.uk These include Methocel® K100LV, Eudragit® RS PO, and Avicel® 101, which have been successfully used in the development of microsphere formulations. core.ac.uk In the development of floating tablets, studies using Fourier transform infrared spectroscopy (FT-IR) and differential scanning calorimetry (DSC) have shown no chemical interactions between this compound and polymers such as hydroxy propyl methyl cellulose (HPMC K100M) and ethyl cellulose. scielo.br

Optimization of Drug Release Profiles from Formulated Systems

Research into formulated systems for this compound has focused on optimizing drug release profiles to achieve controlled and sustained delivery. This is particularly important given the drug's short biological half-life of 2 to 4 hours, which necessitates frequent dosing. researchgate.netijpsdronline.com By creating advanced drug delivery systems, researchers aim to prolong the gastric residence time and maintain therapeutic drug concentrations over an extended period, potentially for up to 24 hours. ijpsdronline.comdrugbank.com

The primary strategy involves the use of hydrophilic matrices and mucoadhesive polymers that control the rate of drug dissolution and release. nih.govresearchgate.net Experimental designs, such as the 3² central composite design and 2² factorial design, have been systematically employed to optimize the concentrations of various polymers. nih.govresearchgate.netscielo.br These studies analyze how different polymers, alone or in combination, influence release kinetics and bioadhesive characteristics. nih.govresearchgate.net

Key findings from these formulation studies indicate that polymers like Hydroxypropyl Methylcellulose (HPMC), Carbopol, and Ethyl Cellulose are effective release-retarding agents. researchgate.netscielo.br For instance, in one study, floating tablets were developed using HPMC K100M and ethyl cellulose, which successfully provided controlled release of the drug for 14 hours. researchgate.netscielo.br The release mechanism was identified as non-Fickian diffusion transport. researchgate.netscielo.br In another study, a once-a-day formulation with excellent bioadhesive and controlled-release properties was developed using Carbopol and HPMC. nih.govresearchgate.net The concentration of these polymers was found to be a critical factor; increased amounts of Carbopol, in particular, led to a more pronounced effect on bioadhesive strength and a slower release rate. researchgate.net

Below is a table summarizing the polymers used in various optimized this compound formulations and their specific roles.

PolymerRole in FormulationKey Research Finding
Hydroxypropyl Methylcellulose (HPMC) Release-retarding agent; hydrophilic matrix formerUsed in various grades (e.g., K4M, K100M) to form a viscous gel layer upon contact with fluids, which controls the drug release rate. ijpsdronline.comnih.govscielo.br
Carbopol (e.g., 940, 971P) Release-retarding agent; bioadhesive polymerSignificantly increases the bioadhesive strength of tablets and provides a controlled-release matrix; its effect is highly concentration-dependent. ijpsdronline.comnih.govresearchgate.net
Ethyl Cellulose Release-retarding agentUsed in combination with HPMC in floating tablets to achieve sustained drug release over 14 hours. researchgate.netscielo.br
Sodium Alginate Mucoadhesive polymer; release modifierIncluded in gastro-retentive formulations to enhance mucoadhesion and contribute to a sustained release profile of up to 24 hours. ijpsdronline.com

Other Investigational Applications and Molecular Targets

Hydralazine has been investigated for its inhibitory effects on various amine oxidases. While specific studies targeting Amine Oxidase, Copper Containing 3 (AOC3) are not extensively detailed in available literature, research on related enzymes provides significant insights. Hydralazine has been identified as a potent, time-dependent inhibitor of clorgyline-resistant amine oxidase (CRAO) in rat heart tissue. nih.gov This inhibition was found to be only partially reversible by dialysis, suggesting a strong interaction with the enzyme. nih.gov

Furthermore, hydralazine is commonly used in preclinical studies as a chemical inhibitor of aldehyde oxidase (AO), another important drug-metabolizing enzyme. nih.gov However, research has shown that at concentrations effective for inhibiting AO, hydralazine can also inhibit various Cytochrome P-450 enzymes, including CYP1A2, 2B6, 2D6, and 3A. nih.gov This suggests that precautions are necessary when using hydralazine as a selective AO inhibitor in in vitro studies to avoid misinterpretation of metabolic pathways. nih.gov The inhibitory actions on these various oxidases indicate a broader enzymatic interaction profile for hydralazine that extends beyond its primary vasodilatory mechanism.

The chemical reactivity of the hydrazine (B178648) group in this compound can lead to significant interactions with certain pharmaceutical excipients, particularly those containing carbonyl or potential carbonyl groups, such as reducing sugars like dextrose or polysaccharides like starch. These interactions can impact the stability and potency of the final dosage form.

Research has demonstrated a significant interaction between this compound and starch, an excipient commonly used in tablet formulations. nih.gov Over time, the strength of tablets containing both substances was observed to decrease significantly. nih.gov The molecular basis for this was identified as a chemical reaction between hydralazine and starch, leading to the formation of a triazolophthalazine derivative. nih.gov This derivative was identified through its characteristic fluorescence at 414 nm. nih.gov The formation of this degradation product accounts for the loss of the active drug, and its quantity, as determined by HPLC, corresponded to the amount of "missing" this compound in aged tablets. nih.gov This reaction highlights the critical importance of excipient compatibility in the formulation of this compound products. A similar condensation reaction mechanism is plausible between hydralazine and dextrose.

Hydralazine is being actively investigated as a potential therapeutic agent in polycystic kidney disease (PKD), moving beyond its classical role as an antihypertensive. The research focuses on two main areas: its effect on disease progression in animal models and its mechanism as a DNA demethylating agent.

In studies using the heterozygous cystic Han:SPRD rat, an animal model for autosomal dominant polycystic kidney disease (ADPKD), the long-term effects of hydralazine were compared to the ACE inhibitor enalapril. nih.gov While both drugs effectively controlled blood pressure and ameliorated the rise in serum creatinine over a 40-week period, only enalapril was able to reduce proteinuria and limit kidney growth. nih.gov Hydralazine did not significantly affect these key markers of structural disease progression. nih.gov

More recent research has focused on hydralazine's epigenetic activity. DNA methyltransferase 1 (DNMT1) has been found to be upregulated in the kidneys of Pkd1 mutant mice, a model for ADPKD. nih.gov Targeting DNMT1 with hydralazine was shown to delay cyst growth and extend the lifespan of these mice. nih.gov This effect is linked to hydralazine's ability to act as a DNA demethylating agent, which may restore the expression of genes that suppress cyst formation. nih.govnih.gov This has led to clinical interest, with a Phase 0 clinical trial initiated to assess the dose-response relationship of hydralazine and its effects on DNMT1 in patients with polycystic kidney disease. drugbank.comclinicaltrials.gov

Research AreaModel / Study TypeKey Findings
Disease Progression Han:SPRD Rat Model (PKD)Hydralazine controlled blood pressure and slowed the decline in renal function (serum creatinine) but did not reduce kidney size or proteinuria. nih.gov
Epigenetic Mechanism Pkd1 Mutant Mouse ModelHydralazine, acting as a DNMT1 inhibitor, delayed cyst growth and extended lifespan. nih.gov
Clinical Investigation Phase 0 Clinical Trial (NCT03423810)Designed to assess the effect of different doses of hydralazine on DNMT1 in PKD patients. clinicaltrials.gov

Q & A

Q. What are the critical safety protocols for handling hydralazine hydrochloride in laboratory settings?

this compound requires stringent safety measures due to its toxicity profile. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and tight-sealing safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods or well-ventilated areas to prevent inhalation of dust .
  • Storage: Store in tightly sealed containers at controlled temperatures (e.g., -20°C for long-term stability) and separate from strong acids to avoid incompatibility reactions .
  • Emergency Procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Purity validation involves:

  • Chromatographic Methods: Use HPLC or LC-MS with a C18 column and UV detection (λ = 230–290 nm) to assess chemical stability and degradation products .
  • Fluorescence Spectrometry: For quantification, employ a Clark-Lubs buffer medium with excitation/emission at 233/290 nm, achieving a detection limit of 0.18 mg/L and linearity (R² = 0.9996) in 0.5–4.0 mg/L ranges .
  • Pharmacopeial Standards: Cross-reference with USP, EP, or JP monographs for identity tests (e.g., IR spectroscopy) and assay limits (e.g., 98.0–102.0% purity) .

Q. What experimental models are suitable for evaluating hydralazine’s antihypertensive efficacy?

  • In Vivo Models: Spontaneously hypertensive rats (SHRs) or Dahl salt-sensitive rats, monitoring diastolic blood pressure (DBP) reductions via tail-cuff plethysmography .
  • Dose-Response Studies: Administer 10–100 mg/kg orally or intravenously, with plasma half-life (~3 hrs) and metabolite (e.g., phthalazinone) analysis via LC-MS .

Advanced Research Questions

Q. How can contradictions in hydralazine’s efficacy data (e.g., variable organ protection outcomes) be resolved?

  • Mechanistic Studies: Use gene knockout models (e.g., Nrf2⁻/⁻ mice) to isolate hydralazine’s antioxidant effects (via ROS scavenging) from hemodynamic actions .
  • Dose Optimization: Conduct PK/PD modeling to balance vasodilation (effective at 0.5–1.0 µM) and DNA demethylation (requires >5 µM) .
  • Cohort Stratification: In clinical data, adjust for confounders like renal function or concurrent therapies (e.g., hydrochlorothiazide) using multivariate regression .

Q. What methodologies improve hydralazine’s bioavailability in drug delivery systems?

  • Nanocarriers: Encapsulate in pH-responsive MOFs (e.g., ZIF-8) to enhance gastrointestinal stability; measure loading efficiency via fluorescence quenching and release kinetics in simulated gastric fluid .
  • Prodrug Design: Synthesize acylated derivatives (e.g., hydralazine-pyruvate) to reduce first-pass metabolism; validate bioavailability via AUC comparisons in rat plasma .

Q. How can researchers mitigate hydralazine-induced autoimmunity in long-term studies?

  • Biomarker Monitoring: Track anti-nuclear antibody (ANA) titers and histone-DNA complexes in serum every 4–6 weeks .
  • Co-Administration Therapies: Test antioxidants (e.g., N-acetylcysteine) to reduce reactive metabolite formation (e.g., hydralazine-DNA adducts) .

Methodological Considerations

Q. What analytical techniques are recommended for detecting hydralazine degradation products?

  • Forced Degradation Studies: Expose hydralazine to heat (40–60°C), light (UV 254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH), followed by LC-MS/MS to identify degradation pathways (e.g., hydrolysis to phthalazine) .
  • Stability-Indicating Assays: Validate methods per ICH Q2(R1) guidelines, ensuring specificity for hydralazine amid degradants (e.g., resolution factor >2.0) .

Q. How should researchers design preclinical studies to assess hydralazine’s neuroprotective effects?

  • Ischemia-Reperfusion Models: Induce middle cerebral artery occlusion (MCAO) in mice, administering hydralazine (1–5 mg/kg) pre- and post-ischemia. Assess infarct volume via TTC staining and neurological scores .
  • Biochemical Assays: Measure markers like glutathione (GSH) and malondialdehyde (MDA) in brain homogenates to quantify oxidative stress modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.